Bederocin specifically targets bacterial protein synthesis by inhibiting methionyl-tRNA synthetase (MetRS) [1] [2]. This enzyme is essential for translation, as it catalyzes the attachment of methionine to its cognate tRNA, which is required for initiation of protein synthesis and also for incorporating methionine into growing polypeptide chains [3].
The diagram below illustrates this inhibitory pathway:
This compound inhibits MetRS, preventing methionyl-tRNA formation and halting protein synthesis.
This compound is a diaryldiamine class inhibitor that competes with the methionine substrate for the amino acid-binding site of MetRS1 [4] [3]. Its binding involves a unique auxiliary pocket near the enzyme's active site, which is also implicated in binding the tRNA acceptor arm [4] [3]. A key feature of its mechanism is the selectivity between MetRS1 and MetRS2 enzymes [3]. Due to amino acid polymorphisms in the methionine and auxiliary pockets, this compound has high affinity for MetRS1 but low affinity for MetRS2, explaining its primary activity against Gram-positive bacteria and its limited action on many Gram-negative pathogens and human cytosolic MetRS [4] [3].
The table below summarizes the core technical information for this compound:
| Property | Details |
|---|---|
| Alternative Names | REP-8839, REP8839, REP 8839 [1] [2] [5] |
| Chemical Class | Synthetic organic; Diaryl diamine small molecule [6] [4] |
| Molecular Weight | 449.06 / 450.37 g/mol [1] [2] |
| Molecular Formula | C~20~H~21~BrFN~3~OS [1] [2] |
| CAS Registry Number | 757942-43-1 [1] [2] [5] |
| Inhibitor of methionyl-tRNA synthetase (MetRS) [1] [2] | |
| Reported Ki for MetRS | 0.01 µM [2] |
| Spectrum of Activity | Primarily Gram-positive bacteria [2] [5] |
This compound was investigated for the treatment of skin and soft tissue infections, particularly those involving methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pyogenes [2] [5]. It successfully completed Phase I clinical trials [5]. However, development was suspended after Phase I, with the stated reason being Replidyne's need for additional investment to continue the program [5].
Research on this compound continues to provide a structural basis for the optimization of novel MetRS2 inhibitors, which could lead to new antimicrobials effective against resistant Gram-negative pathogens [4] [3].
Bederocin specifically and potently inhibits the bacterial methionyl-tRNA synthetase (MetRS) enzyme [1]. This enzyme is responsible for charging tRNA^Met with the amino acid methionine, a crucial step in the initiation of protein synthesis and the incorporation of methionine into growing polypeptide chains [1] [2]. By binding to the methionine-binding site of MetRS, this compound competitively inhibits this process, leading to a rapid shutdown of bacterial protein synthesis [1] [2]. The subsequent arrest of protein synthesis can also trigger the stringent response in wild-type bacteria, leading to the secondary inhibition of RNA synthesis [1].
The following diagram illustrates this mechanism and the subsequent cellular effects:
This compound inhibits MetRS, halting protein synthesis and triggering secondary effects.
This compound demonstrates potent, targeted activity against clinically important Gram-positive bacteria but shows little activity against Gram-negative bacteria [3] [4]. The table below summarizes its in vitro activity against key pathogens.
Table 1: In Vitro Antibacterial Activity of this compound (REP-8839) [3]
| Organism & Phenotype | Number of Isolates | MIC₉₀ (μg/mL) |
|---|---|---|
| Staphylococcus aureus (All) | 82 | 0.12 |
| - Methicillin-Susceptible (MSSA) | 30 | 0.06 |
| - Methicillin-Resistant (MRSA) | 52 | 0.25 |
| Staphylococcus epidermidis (Methicillin-Resistant) | Not Specified | 0.12 |
| Streptococcus pyogenes (All) | 20 | ≤0.25 |
A critical feature of this compound is its activity against bacterial strains resistant to other antibiotics, including methicillin, vancomycin, linezolid, and importantly, both low-level and high-level mupirocin-resistant S. aureus [3].
The characterization of this compound relied on several standard and specialized microbiological and biochemical assays.
Table 2: Summary of Key Experimental Methods [3] [1]
| Assay Type | Key Details | Application with this compound |
|---|---|---|
| Broth Microdilution (MIC) | CLSI guidelines; cation-adjusted Mueller-Hinton broth [3]. | Determined baseline antibacterial activity and MIC values against all test isolates [3]. |
| Biochemical Enzyme Assay | Used purified S. aureus MetRS; measured inhibition of aminoacylation [1]. | Established direct target inhibition and determined an IC₅₀ of <1.9 nM and a Kᵢ of 10 pM for S. aureus MetRS [1] [2]. |
| Macromolecular Synthesis | Measured incorporation of radiolabeled precursors into DNA, RNA, and proteins in S. pneumoniae [1]. | Confirmed specific, dose-dependent inhibition of protein synthesis; secondary inhibition of RNA synthesis was RelA-dependent (stringent response) [1]. |
| Time-Kill Kinetic Studies | CLSI methods; used drug concentrations at 4,096x MIC with wash steps to avoid carryover [3]. | Demonstrated that this compound has a bacteriostatic effect against key pathogens like S. aureus [3]. |
Resistance to this compound was studied through selective pressure experiments. Mutations conferring reduced susceptibility were mapped to the metS gene [1]. The following workflow outlines the process for generating and characterizing these resistant mutants:
Experimental process for identifying and analyzing this compound resistance mutations.
These studies identified over 23 different amino acid substitutions in MetRS, with the most frequent being I57N and G54S, located around the enzyme's active site [1]. These mutations led to a significant increase in MICs but were associated with substantially impaired catalytic efficiency of the enzyme and reduced bacterial growth fitness, suggesting a fitness cost to resistance [1] [2].
This compound was evaluated as a potential topical antibacterial agent [5]. A key consideration was its selectivity for the bacterial target over the human orthologs.
Table 3: Selectivity of this compound for Bacterial vs. Human MetRS [2]
| Enzyme Source | Relative Susceptibility |
|---|---|
| Staphylococcus aureus MetRS | Kᵢ = 10 pM (Reference) |
| Human Mitochondrial MetRS | ~1,000-fold weaker inhibition |
| Human Cytoplasmic MetRS | >1,000,000-fold weaker inhibition |
This high degree of selectivity, particularly for the bacterial enzyme over the human cytoplasmic enzyme, indicates a low potential for host toxicity [2]. Furthermore, the Mutation Prevention Concentration (MPC) for this compound against multiple S. aureus strains was determined to be 32 μg/mL, which is well below the high concentration (2% or 20,000 μg/mL) achievable in a topical formulation, suggesting a high barrier to resistance development in clinical use [1] [5].
This compound (REP-8839) is a compelling case study in targeting a novel bacterial enzyme, methionyl-tRNA synthetase. Its potent activity against resistant Gram-positive pathogens, high selectivity, and bacteriostatic profile supported its development as a promising topical agent to address the challenge of mupirocin resistance [3] [5].
Methionyl-tRNA synthetase (MetRS) is an essential enzyme in protein synthesis that catalyzes the attachment of methionine to its cognate tRNA molecule, a critical step in the initiation of translation. As a member of the aminoacyl-tRNA synthetase (AARS) family, MetRS has emerged as a promising target for antimicrobial and antiparasitic drug development due to several key characteristics. The enzyme's ubiquitous presence across all living organisms and its essential function in cell viability make it an attractive broad-spectrum target, while observed structural differences between pathogen and human enzymes enable selective inhibition strategies [1] [2] [3].
The therapeutic potential of MetRS inhibitors has been validated through multiple studies demonstrating their efficacy against various pathogens. Research has shown that selective inhibition of pathogen MetRS enzymes can achieve potent antimicrobial effects while maintaining a wide therapeutic index relative to mammalian cells [4] [3]. This selective toxicity is largely attributable to structural variations in the active sites between pathogen and human MetRS enzymes, particularly in the methionine and auxiliary substrate binding pockets [4]. The clinical significance of this target is underscored by the growing crisis of antibiotic resistance, especially among Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), where MetRS inhibitors represent a novel class of agents with mechanisms of action distinct from conventional antibiotics [5] [2].
Several distinct chemical classes of MetRS inhibitors have been discovered and optimized through medicinal chemistry campaigns, each exhibiting unique structural features and binding modes. The quinolinone derivatives represent one of the most extensively studied classes, with comprehensive 3D-QSAR analyses revealing strong correlations between steric and electrostatic field characteristics and enzyme inhibitory activity (IC~50~ values) [1] [2]. These compounds typically feature a 2-[(aminopropyl)amino]-4(1H)-quinolinone core with various substituents on the benzyl group that significantly influence potency. Structure-activity relationship studies have demonstrated that small alkoxy groups at the 2-position and halogen or methylthio groups at the 3- and 5-positions of the phenyl ring yield optimal MetRS inhibition and antibacterial activity [2].
Another prominent class includes the aminobenzimidazole and amino-imidazopyridine derivatives, which have shown remarkable potency against both recombinant MetRS enzymes and pathogenic organisms in cellular assays [4]. The strategic incorporation of fluorine atoms into the imidazopyridine scaffold has been observed to substantially enhance trophozoite potency, yielding compounds with EC~50~ values in the 500 nM range - approximately 10-fold more potent than metronidazole against Giardia intestinalis [4]. Additionally, diaryl diamines have emerged as a potent chemotype against trypanosomal MetRS, demonstrating excellent correlation between enzyme inhibition (IC~50~ < 50 nM) and growth inhibition of bloodstream forms of Trypanosoma brucei cultures (EC~50~ as low as 4 nM) [3].
The development of three-dimensional QSAR (3D-QSAR) models using Comparative Molecular Field Analysis (CoMFA) has provided significant insights into the structural requirements for potent MetRS inhibition. Studies on 2-[(aminopropyl)amino]-4(1H)-quinolinone analogues have yielded CoMFA models with impressive statistical parameters (q² = 0.579 and r² = 0.970), indicating robust predictive capability [1] [2]. These models have elucidated that steric and electrostatic molecular fields around the analogues strongly correlate with MetRS inhibitory activities, enabling rational design of more potent derivatives. The models successfully identified that specific steric bulk at certain positions enhances activity while limiting it at other positions is crucial for maintaining potency, providing medicinal chemists with clear guidance for structural optimization [2].
Table 1: Key Chemical Classes of MetRS Inhibitors and Their Properties
| Chemical Class | Representative Compound | Enzyme IC~50~ | Cellular EC~50~ | Key Structural Features | Primary Pathogen Targets |
|---|---|---|---|---|---|
| Quinolinones | Compound 1 [1] | 3.0-300.0 nM | N/A | 2-[(aminopropyl)amino] side chain, substituted benzyl group | Staphylococcus aureus |
| Aminobenzimidazoles | Compound 1709 [4] | 2 nM | 578 nM (Giardia) | Fluorinated imidazopyridine, optimized linker region | Giardia intestinalis |
| Diaryl Diamines | Lead compound [3] | <50 nM | 4 nM (T. brucei) | Diaryl core, flexible diamino chain | Trypanosoma brucei |
| Urea-based | Compound 1356 [4] | 3,011 nM | 16,833 nM (Giardia) | Urea linker, aromatic end groups | Giardia intestinalis |
The comprehensive evaluation of MetRS inhibitors employs a tiered experimental approach beginning with biochemical assays to measure direct enzyme inhibition, followed by cellular assays to assess antibacterial/antiparasitic activity and cytotoxicity. The standard aminoacylation assay measures the enzyme's ability to catalyze the formation of methionyl-tRNA using [³H]L-methionine as a radiolabeled substrate [4]. This assay is typically performed under optimized conditions specific to each pathogen's MetRS (e.g., 20 nM Giardia MetRS with 60-minute incubation time), with quality control parameters such as Z' scores of 0.79 ± 0.03 indicating robust assay performance [4]. Determination of IC~50~ values involves testing compound serial dilutions in concentration-response curve formats, with the resulting data providing the initial structure-activity relationship foundation for lead optimization.
For cellular activity assessment, growth inhibition assays are employed using pathogen-specific readouts. For Giardia intestinalis, a bioluminescence-based assay with 48-hour incubation at 35°C has been successfully implemented [4]. Similarly, bloodstream forms of Trypanosoma brucei are cultured in vitro and exposed to test compounds to determine EC~50~ values [3]. To evaluate selectivity and potential mammalian cytotoxicity, compounds are tested against mammalian cell lines such as CRL-8155 and HepG2, with therapeutic indices calculated as the ratio of mammalian EC~50~ to pathogen EC~50~ [4] [3]. This comprehensive profiling enables prioritization of leads with optimal efficacy and selectivity windows.
X-ray crystallography has been instrumental in elucidating the molecular interactions between MetRS inhibitors and their target enzyme. Co-crystal structures of inhibitors bound to MetRS from various pathogens (e.g., E. coli, T. brucei) have revealed detailed insights into binding modes and key residue interactions [1] [4]. These structures show that many potent inhibitors occupy the methionine binding pocket while also extending into an auxiliary pocket that forms upon inhibitor binding, providing additional interaction surfaces that can be exploited for enhancing potency and selectivity [4].
Molecular docking studies complement experimental structural biology by providing models of inhibitor binding when crystal structures are unavailable. For instance, docking of 2-[(aminopropyl)amino]-4(1H)-quinolinone inhibitors into the binding pocket of E. coli MetRS imported from the X-ray crystal structure of the MetRS-methionine complex has revealed detailed interactions with active site amino acids [1] [2]. These computational approaches are particularly valuable for understanding species-selective inhibition patterns, such as the complete loss of activity against Giardia MetRS by compound 1683 despite its potent inhibition of T. brucei MetRS, highlighting the importance of screening compounds directly against the target pathogen's enzyme [4].
MetRS Inhibitor Discovery Workflow
Structure-based virtual screening has become an indispensable tool for identifying novel MetRS inhibitors from large compound libraries. This approach leverages the three-dimensional structural information of the target enzyme to prioritize compounds with complementary shape and electrostatic properties [6]. The process typically begins with careful preparation of the protein structure, including optimization of hydrogen bonding networks and assignment of appropriate protonation states for key residues. For MetRS targets without experimentally determined structures, homology modeling based on related MetRS structures (e.g., T. brucei MetRS homology model built from other MetRS structures) provides a reasonable alternative for initial screening campaigns [3].
The virtual screening workflow involves molecular docking of compound libraries into the MetRS active site, with particular attention to the methionine binding pocket and adjacent auxiliary pockets that contribute to inhibitor specificity [6] [4]. Successful implementations of this approach have identified natural product-derived inhibitors with strong and selective binding to pathogen MetRS enzymes through stable interactions within the active site [6]. Post-docking analysis typically includes evaluation of binding poses, protein-ligand interaction patterns, and consensus scoring to prioritize hits for experimental validation. This methodology has proven particularly valuable for targeting emerging resistant strains by identifying chemotypes with distinct binding modes that circumvent existing resistance mechanisms.
Molecular dynamics (MD) simulations provide dynamic insights into inhibitor binding that complement static crystal structure analyses. By simulating the physical movements of atoms and molecules over time, MD simulations can reveal conformational changes, binding stability, and potential allosteric effects that influence inhibitor potency [6]. For MetRS inhibitors, MD simulations have been employed to assess the stability of protein-ligand complexes and identify key residues involved in binding through calculations of root-mean-square deviation (RMSD), radius of gyration (Rg), and hydrogen bonding patterns [6].
Advanced implementations combine MD simulations with binding free energy calculations using methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to provide quantitative estimates of binding affinity [6]. These calculations help rationalize structure-activity relationships and guide medicinal chemistry optimization by decomposing binding energies into contributions from individual residues and interaction types. The integration of these computational approaches with experimental validation has accelerated the discovery of potent MetRS inhibitors with improved binding affinity and selectivity profiles.
Table 2: Computational Methods in MetRS Inhibitor Development
| Computational Method | Application in MetRS Inhibitor Discovery | Key Outputs | Experimental Validation |
|---|---|---|---|
| Homology Modeling | Generation of 3D structures for MetRS targets without crystal structures | Complete atomistic models for docking | Comparison with eventual crystal structures [3] |
| Molecular Docking | Virtual screening of compound libraries; binding mode prediction | Binding poses; protein-ligand interaction maps | IC~50~ determination; co-crystallization [6] |
| Molecular Dynamics Simulations | Assessment of binding stability and conformational changes | RMSD, Rg, hydrogen bond persistence | Biochemical potency; residence time measurements [6] |
| Binding Free Energy Calculations | Quantitative prediction of binding affinities | ΔG~bind~ values; per-residue energy decomposition | Correlation with experimental IC~50~ values [6] |
| ADMET Prediction | Early assessment of drug-likeness and toxicity profiles | Predicted solubility, permeability, metabolic stability | In vitro ADMET assays; in vivo PK studies [6] |
MetRS inhibitors have demonstrated particular promise against Gram-positive bacterial pathogens, including multidrug-resistant strains that pose significant clinical challenges. The novel inhibitor MRS-2541 exhibits potent activity against Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus species with minimum inhibitory concentrations (MICs) ranging from 0.063 to 0.5 µg/mL [5]. This compound shows favorable pharmacokinetic properties when administered orally to mice, achieving sustained plasma levels well above the MIC values, and has demonstrated efficacy comparable to linezolid in the mouse thigh infection model [5]. These findings position MetRS inhibitors as promising candidates for development against skin and soft tissue infections caused by resistant Gram-positive pathogens.
The selectivity window between antibacterial activity and mammalian cytotoxicity is a critical consideration in MetRS inhibitor development. Encouragingly, many optimized MetRS inhibitors exhibit minimal effects on mammalian cell growth at concentrations 20 μM or higher, demonstrating wide therapeutic indices [3]. This selectivity stems from structural differences between bacterial and human MetRS enzymes, particularly in the methionine binding pocket and auxiliary regions [4]. For instance, the Giardia MetRS shows only 52% sequence identity with human cytoplasmic MetRS in the inhibitor binding site, providing substantial opportunity for selective inhibitor design [4].
Beyond antibacterial applications, MetRS inhibitors have shown remarkable efficacy against various parasitic pathogens. In African trypanosomiasis (sleeping sickness) caused by Trypanosoma brucei, diaryl diamine MetRS inhibitors have demonstrated profound parasite suppression in murine models, significantly delaying mortality [3]. RNA interference studies have confirmed that MetRS is essential for normal cell growth in trypanosomes, validating its target credibility [3]. Similarly, against the intestinal protozoan Giardia intestinalis, optimized MetRS inhibitors such as compounds 1709 and 1717 exhibit EC~50~ values in the 500 nM range, approximately 10-fold more potent than metronidazole, a current standard of care [4].
The therapeutic advantage of MetRS inhibitors in antiparasitic applications extends beyond potency to addressing drug resistance issues. With approximately 20% of giardiasis cases involving clinical metronidazole resistance, MetRS inhibitors represent a novel mechanism of action that can overcome existing resistance mechanisms [4]. The progression of promising MetRS inhibitors through animal model studies demonstrates their potential as clinical candidates, with future work focusing on improving pharmacological properties to enhance bioavailability, metabolic stability, and tissue penetration [3].
MetRS Inhibitor Mechanism of Action
The continued development of MetRS inhibitors as therapeutic agents will likely focus on overcoming resistance through multi-targeting approaches and expanding the therapeutic spectrum to additional infectious pathogens. The discovery of dual-site inhibitors that simultaneously target both the amino acid and tRNA binding sites represents a promising strategy to enhance potency and reduce the emergence of resistance [7]. This approach has been successfully implemented for other aminoacyl-tRNA synthetase inhibitors, such as halofuginone which acts as an amino acid-tRNA dual-site inhibitor of prolyl-tRNA synthetase [7], and similar strategies could be applied to MetRS inhibitor design.
Structural biology will continue to play a crucial role in guiding inhibitor optimization, with advanced techniques such as time-resolved crystallography and cryo-electron microscopy providing dynamic insights into the inhibition mechanism. The integration of machine learning approaches with traditional structure-based drug design may further accelerate the discovery of novel chemotypes with improved properties [6]. Additionally, the exploration of allosteric sites on MetRS enzymes offers opportunities for developing inhibitors with novel mechanisms that may circumvent existing resistance mutations in the active site.
Bederocin belongs to the diaryldiamine class of inhibitors that specifically target bacterial MetRS1, an enzyme essential for protein synthesis [1].
The following diagram illustrates this compound's mechanism of action at the molecular level.
This compound inhibits protein synthesis by binding to and inhibiting the methionyl-tRNA synthetase (MetRS) enzyme.
To evaluate a compound like this compound, researchers employ a suite of standard microbiological and biochemical assays. Key methodologies are summarized below.
| Assay Type | Key Measurement | Example Protocol & Application |
|---|---|---|
| Target Enzyme Inhibition | Half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ). | Purified MetRS enzyme is incubated with this compound and substrates (methionine, ATP, tRNAᴹᵉᵗ). Enzyme activity is measured by quantifying produced aminoacyl-tRNA or ATP consumption. This determines direct target potency [2]. |
| Broth Microdilution (MIC) | Minimum Inhibitory Concentration (MIC in µg/mL or µM). | Serial dilutions of this compound in a broth are inoculated with a standardized bacterial inoculum (~5x10⁵ CFU/mL). After 18-20 hour incubation, the MIC is the lowest concentration that prevents visible growth [3]. |
| Time-Kill Kinetics | Rate and extent of bactericidal activity. | Bacteria are exposed to this compound at multiples of the MIC. Aliquots are taken over 24 hours, plated for viable counts, and the log reduction in CFU/mL is plotted over time to determine killing rate [3]. |
| Cytotoxicity & Selectivity | Cytotoxic concentration (CC₅₀) and Selectivity Index (SI). | Mammalian cell lines (e.g., human fibroblasts) are treated with this compound. Cell viability is measured after 24-72 hours using assays like MTT. The SI is calculated as CC₅₀ (mammalian cells) / MIC (bacterial cells) [4] [3]. |
| Biofilm Inhibition/ Eradication | Minimum Biofilm Inhibitory Concentration (MBIC) & Minimum Biofilm Eradication Concentration (MBEC). | For inhibition, this compound is added during biofilm formation. For eradication, it's added to pre-formed biofilms. Biofilm mass is quantified using crystal violet staining or viability with resazurin staining [3]. |
The workflow for a standard research program to characterize a compound like this compound is illustrated in the diagram below.
A generalized workflow for characterizing the activity and safety of a new antibacterial compound.
The search for new antibacterial agents like this compound is critical. According to a 2025 WHO report, the antibacterial development pipeline is insufficient, with only 90 agents in clinical development and a scarcity of innovative products, especially those targeting the most critical resistant pathogens [5].
This compound is identified as a diaryldiamine inhibitor that specifically targets the MetRS1 enzyme (Methionyl-tRNA synthetase 1) [1]. This enzyme is part of the class I aminoacyl-tRNA synthetase family and is essential for protein synthesis, as it charges tRNA with methionine [1].
The table below summarizes the core information available on this compound:
| Attribute | Description |
|---|---|
| Molecular Class | Diarylldiamine [1] |
| Primary Target | MetRS1 enzyme [1] |
| Mechanism of Action | Competitive inhibition; occupies the methionine-binding site and an auxiliary pocket implicated in tRNA acceptor arm binding, disrupting enzyme function [1] |
| Documented Spectrum | Gram-positive bacteria; Gram-negative bacteria with MetRS2 enzymes are naturally insensitive [1] |
| Notable Feature | Structurally and mechanistically related to other diaryldiamine MetRS1 inhibitors REP8839 and REP3123 [1] |
While the search results do not contain explicit protocols for this compound, the general workflow for evaluating MetRS inhibitors like REP8839 and REP3123 involves biochemical, structural, and microbiological assessments [1]. The following diagram outlines a logical workflow for the key experiments cited in the literature.
Key experimental phases for characterizing MetRS inhibitors.
Based on the related research, here are the methodologies you can adapt for profiling a compound like this compound [1] [2]:
Enzyme Production and Purification
Biochemical Assays for Binding and Function
Structural Analysis via X-ray Crystallography
Microbiological Assays
The search for novel antibacterial agents has intensified due to antimicrobial resistance (AMR). This compound's target class places it among other protein synthesis inhibitors, while its structural class differentiates it from other antimicrobial peptides.
| Agent / Class | Primary Mechanism of Action | Key Spectrum of Activity | Development/Approval Status |
|---|---|---|---|
| This compound | Inhibits MetRS1, blocking protein synthesis [1] | Gram-positive bacteria [1] | Research phase (as of 2021 literature) |
| Mupirocin | Inhibits bacterial isoleucyl-tRNA synthetase [3] | Gram-positive bacteria (e.g., S. aureus, MRSA) [3] | FDA-approved for topical use [3] |
| Bacteriocins/BLS | Pore formation, cell wall degradation, or enzyme inhibition [4] [5] | Varies from narrow to broad spectrum, including MRSA [4] [2] | Research phase; some in pre-clinical trials [5] |
| FDA-approved AMPs (e.g., Daptomycin) | Membrane disruption or inhibition of cell wall synthesis [6] | Gram-positive bacteria, including resistant strains [6] | Clinically approved [6] |
The table below summarizes the key technical information for Bederocin found in the search results.
| Attribute | Description |
|---|---|
| Compound Name | This compound (also known as REP-8839, REP8839) [1] [2] |
| CAS Number | 757942-43-1 [1] [2] |
| Molecular Formula | C20H21BrFN3OS [1] [2] |
| Molecular Weight | 450.37 g/mol [1] [2] |
| Mechanism of Action | Novel inhibitor of methionyl-tRNA synthase (METS) [1] |
| Ki for MetRS | 0.01 µM [1] |
| Primary Antibacterial Activity | Potent against Staphylococcus aureus, Streptococcus pyogenes, and other clinically important Gram-positive bacteria. Little activity against Gram-negative bacteria [1] [2]. |
This compound inhibits the bacterial enzyme methionyl-tRNA synthetase (METS), which is essential for protein synthesis [1]. This mechanism is distinct from other major classes of topical antibiotics.
The following diagram illustrates how this compound and the related antibiotic Mupirocin inhibit bacterial protein synthesis, and the mechanisms by which bacteria develop resistance.
The diagram highlights two key resistance pathways [3]:
mupA).A significant challenge in compiling this data is that This compound does not appear to have advanced into late-stage clinical trials or reached the market. The most recent scientific publications identified in the search results date back to 2009 [2]. This lack of recent development likely explains the absence of detailed experimental protocols and robust quantitative data you requested.
Here is a summary of the key technical information available for this compound:
| Attribute | Description |
|---|---|
| Alternative Names | REP-8839, REP 8839 [1] [2] |
| Classification | Synthetic antibacterial small molecule [1] [2] |
| Mechanism of Action | Inhibitor of Methionyl-tRNA synthetase (METS/MetRS) [3] [4] [2] |
| Primary Target | Bacterial protein synthesis [2] |
| Antibacterial Spectrum | Gram-positive bacteria, including clinical isolates of Staphylococcus aureus and Streptococcus pyogenes [3] |
| Ki Value | 0.01 µM (for MetRS) [3] |
| Molecular Formula | C₂₀H₂₁BrFN₃OS [3] |
| CAS Number | 757942-43-1 [3] |
| Latest Development Phase | Suspended (for skin and soft tissue infections, staphylococcal infections) [1] |
This compound blocks bacterial protein synthesis by specifically inhibiting the essential bacterial enzyme methionyl-tRNA synthetase (MetRS) [3] [2]. This enzyme is responsible for charging tRNA with methionine, a crucial first step in protein synthesis. The diagram below illustrates this inhibitory pathway.
While detailed, specific protocols for working with this compound are not available in the search results, the following outlines the general experimental approaches you can adapt based on its known properties.
1. Susceptibility Testing (MIC Determination)
2. Enzyme Inhibition Assays
3. Resistance Studies
This compound was originated by GlaxoSmithKline and its development for skin and soft tissue infections is currently suspended [1]. This class of inhibitor shows promise, but a key research challenge is selectivity; Gram-negative bacteria often produce a MetRS2 enzyme that is naturally insensitive to inhibitors like this compound that are effective against the MetRS1 type found in Gram-positive bacteria [4].
Bederocin (also known as REP-8839) is a novel inhibitor of bacterial methionyl-tRNA synthetase (MetRS), an essential enzyme for protein synthesis [1]. This mechanism is distinct from other protein synthesis inhibitors like mupirocin, which targets isoleucyl-tRNA synthetase [2].
The table below summarizes quantitative binding data for this compound against Staphylococcus aureus MetRS, including various mutant forms [3]:
| Enzyme Variant | Ki (nM) | pKi |
|---|---|---|
| MetRS (Wild-Type) | Information not available in results | Information not available in results |
| MetRS L213W mutant | 0.04 | 10.4 |
| MetRS A247E mutant | 0.06 | 10.22 |
| MetRS I57N mutant | 0.08 | 10.1 |
| MetRS V108M mutant | 0.11 | 9.96 |
| MetRS G223C mutant | 0.51 | 9.29 |
| MetRS I57N V242F mutant | 15 | 7.82 |
| MetRS I57N A247E mutant | 60 | 7.22 |
| MetRS G54S mutant | 85 | 7.07 |
| MetRS I57N I238F mutant | 350 | 6.46 |
| MetRS I57N G54S mutant | 900 | 6.05 |
| MetRS G54A A64P mutant | 1900 | 5.72 |
This binding data is crucial for understanding drug-enzyme interactions and the potential impact of resistance mutations.
This compound inhibits MetRS by binding to the enzyme's active site, which prevents the formation of methionyl-tRNA and subsequently halts bacterial protein synthesis [1] [4]. The following diagram illustrates this process and the logical flow for investigating the inhibitor.
Figure 1: this compound inhibits MetRS, blocking methionyl-tRNA formation and protein synthesis.
The search results do not contain detailed methodologies for testing this compound. For a comprehensive assessment of its anti-staphylococcal activity, you would need to establish the following core experiments, drawing from standard microbiological and biochemical principles:
This compound (also known as REP-8839) is a synthetic antibacterial agent. Its core mechanism of action is the potent inhibition of the bacterial enzyme methionyl-tRNA synthetase (MetRS), which is essential for protein synthesis [1] [2].
Molecular and Bioactive Properties
| Property | Specification |
|---|---|
| CAS Number | 757942-43-1 [1] |
| Molecular Formula | C({20})H({21})BrFN(_{3})OS [1] |
| Molecular Weight | 450.37 g/mol [1] |
| Primary Target | Methionyl-tRNA synthetase (MetRS) [1] [2] |
| Potency (K(_i)) | 0.01 µM (10 pM) for Staphylococcus aureus MetRS [1] [2] |
| Selectivity | No detectable inhibition of human cytoplasmic MetRS [2] |
| Antibacterial Spectrum | Clinical isolates of Staphylococcus aureus, Streptococcus pyogenes, and other Gram-positive bacteria [1] |
While this compound inhibits protein synthesis, S. pyogenes itself produces a variety of bacteriocins (antimicrobial peptides) to gain a competitive advantage during colonization [3]. Understanding these natural systems provides context for the organism's biology.
The table below summarizes the key bacteriocins produced by S. pyogenes and their regulated mechanisms.
| Bacteriocin | Class | Regulation System | Key Features |
|---|---|---|---|
| Streptococcin A-FF22/A-M49 [3] | I | Two-component system [3] | Gene cluster may be part of a mobile genetic element [3]. |
| Streptin [3] | I | Two-component system [3] | The srt locus is present in 67% of strains, but only 17% show active expression [3]. |
| Salivaricin A [3] | I | Two-component system [3] | Found in 86% of 144 tested strains [3]. |
| SpbMN, Blp1, Blp2 [3] | II | Streptococcal invasion locus (Sil) QS system [3] | Only about 16% of strains contain a functional sil locus [3]. |
| Streptococcin A-M57 [3] | III | Not Determined (N.D.) [3] | Associated with M-type 57 isolates; plasmid-encoded [3]. |
The regulation of these bacteriocins primarily occurs through two main types of quorum-sensing pathways, which are illustrated below.
Two quorum-sensing pathways regulate bacteriocin production in S. pyogenes. Class I systems often use the bacteriocin itself as an autoinducer, while Class II systems rely on a separate peptide pheromone.
Given the lack of direct protocols for this compound on S. pyogenes, the following points can guide experimental design.
metRS gene to identify resistance-conferring mutations.
Bederocin (REP8839) is a novel inhibitor of methionyl-tRNA synthase (METS) with potent antibacterial activity against clinical isolates of Staphylococcus aureus, Streptococcus pyogenes, and other clinically important Gram-positive bacteria [1]. It is indicated for research in bacterial infections, including S. aureus and MRSA [2].
Cellular Effect Data [2]:
| Cell Line | Type | Value | Description |
|---|---|---|---|
| A549 (Human) | IC50 | > 20 µM | Cytotoxicity against human A549 cells by MTT assay |
Biochemical Activity [1]:
| Target | Affinity (Ki) |
|---|---|
| MetRS | 0.01 µM |
Since specific assay protocols for this compound are not available in the search results, the following general workflow outlines the key stages in developing and conducting an assay for a novel inhibitor. You can use this as a framework to design your specific experiments.
Diagram Title: this compound Assay Workflow
Here are detailed considerations for each stage of the workflow:
To obtain the specific, detailed protocols you require, I suggest the following steps:
PMID: 19015366) [2], which is an excellent starting point. Retrieving this original article will likely contain the detailed experimental procedures.
The table below summarizes the known physicochemical properties and storage recommendations for Bederocin, compiled from available data [1] [2].
| Property | Value / Description |
|---|---|
| Molecular Weight | 449.06 g/mol [1] / 450.37 g/mol [2] |
| Molecular Formula | C₂₀H₂₁BrFN₃OS [1] [2] |
| Hydrogen Bond Donors | 3 [1] |
| Hydrogen Bond Acceptors | 2 [1] |
| XLogP | 5.03 [1] |
| Topological Polar Surface Area | 85.16 Ų [1] |
| Lipinski's Rule of 5 | 1 violation [1] |
| Storage (Powder) | -20°C for 3 years [2] |
| Storage (Solution) | -80°C for 1 year [2] |
In the absence of established protocols for this compound, the following workflow outlines a logical, step-by-step approach to determine its solubility and stability, which are critical for formulation development.
The methodology corresponding to the workflow above involves these key phases:
Phase 1: Analytical Method Development → A stable and validated HPLC (High-Performance Liquid Chromatography) method is crucial. This method should be able to separate this compound from any potential degradation products to ensure accurate quantification during solubility and stability experiments.
Phase 2: Solvent System Selection → Solubility should be screened across a range of pharmaceutically relevant solvents. This typically includes:
Phase 3: Shake-Flask Solubility Protocol → This is the standard method for determining equilibrium solubility [3].
Phase 4: Forced Degradation and Stability Studies → These studies evaluate the stability of this compound under various stress conditions [2].
The minimum inhibitory concentration (MIC) represents the lowest concentration of an antimicrobial agent that completely prevents visible growth of a microorganism under standardized in vitro conditions, expressed in mg/L (μg/mL). This fundamental quantitative measure of antimicrobial activity serves as a critical tool in both clinical microbiology and antimicrobial drug development, providing essential data for establishing breakpoints, determining susceptibility profiles, and evaluating the potency of new therapeutic agents. The reliability of MIC data directly impacts clinical decision-making and therapeutic outcomes, particularly in an era of increasing antimicrobial resistance where precise susceptibility data is essential for optimizing treatment regimens for serious infections [1] [2].
The scientific and clinical relevance of MIC determination extends beyond simple susceptibility categorization. For novel antimicrobial agents like Bederocin, accurately determined MIC values provide crucial information for dose selection in preclinical and clinical studies, establish baseline susceptibility patterns for target pathogens, and help identify emerging resistance. Furthermore, MIC data integrated with pharmacokinetic/pharmacodynamic (PK/PD) parameters enables researchers to predict dosing regimens likely to achieve clinical efficacy, supporting the rational development of new antimicrobial agents with optimized therapeutic profiles [1].
The determination of MIC values employs several standardized methodologies, each with specific applications, advantages, and limitations. The primary reference methods include broth dilution (both macro- and microdilution) and agar dilution techniques, which provide quantitative results. Additionally, gradient methods using antibiotic-impregnated strips offer a practical alternative for certain applications, while various automated and commercial systems provide efficiency advantages for high-throughput settings. The selection of an appropriate method depends on factors including the specific antimicrobial agent being tested, the bacterial species, available resources, and required throughput [1] [2].
Table 1: Comparison of Primary MIC Determination Methods
| Method | Principle | Applications | Advantages | Limitations |
|---|---|---|---|---|
| Broth Microdilution | Serial antibiotic dilutions in liquid medium in microtiter plates | Reference method for most agent-bug combinations | High reproducibility, quantitative, suitable for batch testing | Requires specialized equipment, preparation labor-intensive |
| Agar Dilution | Antibiotic incorporation into solid agar medium | Recommended for fosfomycin, mecillinam; testing multiple isolates | Simultaneous testing of multiple strains against one concentration | Laborious preparation, limited concentration flexibility |
| Gradient Method | Predefined antibiotic concentration gradient on strips | Single isolates, fastidious organisms | Simple to perform, flexible | Less precise than reference methods, higher cost per test |
| Automated Systems | Various detection principles (turbidity, fluorescence) | High-throughput clinical laboratories | Rapid results, standardized | Initial investment cost, limited agent flexibility |
The selection of appropriate MIC determination methods should be guided by established standards from recognized organizations, primarily the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI). For most routine applications, EUCAST predominantly recommends broth microdilution as the reference method, with specific exceptions such as fosfomycin and mecillinam where agar dilution is preferred. CLSI generally admits interchangeable use of broth and agar dilution for most bacteria and antibiotics, with exceptions including Haemophilus influenzae strains and antibiotics like colistin and daptomycin, for which MIC determination should be performed exclusively by broth dilution methods [1] [2].
Recent methodological guidance emphasizes the importance of adhering to reference methods, particularly during antimicrobial development. Both CLSI and EUCAST caution against modifications to reference AST methods aimed solely at producing lower MIC values or making one antimicrobial agent appear superior to others, as such practices are not scientifically valid and may lead to increased regulatory hurdles, delays in test availability, and reduced clinical adoption. Until joint guidance currently under development by CLSI and EUCAST is finalized, early and rigorous evaluation using reference methods remains essential for generating reliable and comparable data [3].
The optimal MIC determination method varies depending on the specific antimicrobial agent, target pathogens, and experimental context. For novel antimicrobial agents like this compound with limited existing validation data, broth microdilution represents the preferred initial method due to its standardization, reproducibility, and recognition as a reference method by international standards organizations. When testing fastidious organisms such as streptococci (including Streptococcus pneumoniae), Haemophilus influenzae, Moraxella catarrhalis, and others, EUCAST recommends the same basic methodology but with the use of MH-F broth (MH broth with lysed horse blood and beta-NAD) to support adequate growth of these nutritionally demanding microorganisms [4] [1].
For scenarios requiring simultaneous testing of multiple bacterial isolates against a single antimicrobial agent concentration, such as during surveillance studies or when establishing epidemiological cutoff values (ECVs), the agar dilution method offers significant practical advantages. Additionally, when evaluating agents with poor solubility in aqueous solutions, methodological modifications may be necessary, as demonstrated by the revised reference broth microdilution method for telavancin, which includes dimethyl sulfoxide (DMSO) as a solvent and the addition of polysorbate 80 (P-80) to the test medium to minimize drug losses associated with binding to plastic surfaces [5].
The broth microdilution method represents the reference standard for MIC determination of most antimicrobial agents against rapidly growing aerobic bacteria. This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium distributed in microtiter plates, followed by inoculation with a standardized bacterial suspension. After incubation under defined conditions, the MIC is determined as the lowest concentration that completely inhibits visible bacterial growth. The method's standardization in international standards such as ISO 20776-1 ensures reproducibility and comparability of results across different laboratories, making it particularly suitable for regulatory submissions and preclinical development of novel antimicrobial agents like this compound [6] [3].
The broth microdilution method offers several advantages for antimicrobial susceptibility testing in research and development settings. Its quantitative nature provides precise potency measurements, while the microscale format conserves valuable test compounds and enables high-throughput testing of multiple bacterial isolates. Furthermore, the method's standardization facilitates comparison with existing antimicrobial agents and allows for the establishment of quality control ranges using reference strains. The method can be adapted for testing fastidious organisms through appropriate medium modifications and has been validated for a wide range of aerobic and facultative anaerobic bacterial species [1] [2].
Table 2: Solvent and Diluent Selection for Antimicrobial Agents
| Antibiotic Class/Agent | Recommended Solvent | Recommended Diluent |
|---|---|---|
| Most beta-lactams | Water | Water |
| Most fluoroquinolones | Water | Water |
| Aminoglycosides | Water | Water |
| Macrolides | Alcohol (methanol/ethanol) | Water |
| Chloramphenicol | Alcohol (methanol/ethanol) | Water |
| Rifampicin | Alcohol (methanol/ethanol) | Water |
| Compounds with poor water solubility | DMSO | Water or buffer |
Antibiotic stock solution preparation: Dissolve this compound in an appropriate solvent to create a stock solution at least 10 times the highest test concentration. Filter-sterilize (0.22 μm filter) if not prepared aseptically [1] [2].
Working solution preparation: Prepare a working solution in CAMHB at 2× the highest test concentration considering subsequent 1:1 dilution with inoculum.
Microtiter plate preparation:
Inoculum preparation:
Incubation: Seal plates to prevent evaporation and incubate at 35±1°C for 16-20 hours under aerobic conditions (extend to 24 hours for certain antibiotic classes like glycopeptides) [1] [2].
Reading and interpretation: Examine wells for visible growth (turbidity) compared to growth and sterility controls. The MIC is the lowest concentration that completely inhibits visible growth. For bactericidal concentration determinations, subculture wells showing no growth onto antibiotic-free media to distinguish between bacteriostatic and bactericidal effects [7].
The agar dilution method involves incorporating antimicrobial agents at various concentrations into molten agar medium, which is then poured into plates and inoculated with standardized bacterial suspensions. After incubation, the MIC is determined as the lowest antibiotic concentration that prevents visible growth or yields a marked reduction in growth compared to the control plate. This method is particularly valuable for high-throughput susceptibility testing when multiple bacterial isolates need to be tested simultaneously against the same set of antibiotic concentrations, making it efficient for surveillance studies and evaluating large collections of clinical isolates during antimicrobial development programs [6] [1].
Antibiotic stock solution preparation: Prepare as described for broth microdilution (section 3.2.2).
Agar plate preparation:
Inoculum preparation:
Inoculation:
Incubation: Incubate plates at 35±1°C for 16-20 hours under appropriate atmosphere (aerobic for most organisms, CO2-enriched for fastidious species) [1].
Reading and interpretation: Examine plates for bacterial growth compared to antibiotic-free controls. The MIC is the lowest antibiotic concentration that completely inhibits growth, allows fewer than 3 discrete colonies, or produces a marked, easily visible reduction in growth [1] [2].
The selection and preparation of appropriate culture media represent critical factors in obtaining reliable and reproducible MIC results. Mueller-Hinton medium in either broth (MHB) or agar (MHA) form serves as the foundation for most antimicrobial susceptibility testing due to its well-documented composition, good batch-to-batch reproducibility, and minimal interference with antimicrobial activity. For routine testing, cation-adjusted Mueller-Hinton broth (CAMHB) is recommended, as it contains optimal concentrations of calcium and magnesium ions that significantly influence the activity of certain antimicrobial classes, particularly aminoglycosides and tetracyclines. The pH of the medium should be maintained between 7.2-7.4 after gelling (for agar) or at room temperature (for broth), as variations outside this range can affect antibiotic activity [1] [2].
For fastidious organisms with specific nutritional requirements, base media require appropriate supplementation to support adequate growth. EUCAST recommends MH-F broth (MH broth with lysed horse blood and beta-NAD) for fastidious organisms including streptococci, Haemophilus influenzae, Moraxella catarrhalis, Listeria monocytogenes, Pasteurella species, and Kingella kingae. Additional modifications may be necessary for specific antibiotic-bacterium combinations, such as supplementation of MHB with 2% NaCl for testing oxacillin, methicillin, and nafcillin against Staphylococcus spp., or the addition of 0.002% polysorbate 80 for agents like dalbavancin, oritavancin, and telavancin to minimize binding to plastic surfaces [4] [1] [5].
Table 3: Media Requirements for Different Bacterial Groups
| Bacterial Group | Recommended Medium | Supplementation | Quality Control Strains |
|---|---|---|---|
| Enterobacterales | CAMHB (most agents) MHA (fosfomycin, mecillinam) | MHA + 25 mg/L glucose-6-phosphate for fosfomycin | Escherichia coli ATCC 25922 |
| Pseudomonas spp. | CAMHB (most agents) MHA (fosfomycin) | MHA + 25 mg/L glucose-6-phosphate for fosfomycin | Pseudomonas aeruginosa ATCC 27853 |
| Staphylococcus spp. | CAMHB (most agents) MHA (fosfomycin) | CAMHB + 2% NaCl for oxacillin testing; CAMHB + 50 mg/L Ca++ for daptomycin | Staphylococcus aureus ATCC 29213 |
| Streptococcus pneumoniae | MH-F broth | MH-F broth + 0.002% polysorbate 80 for specific agents | Streptococcus pneumoniae ATCC 49619 |
| Haemophilus influenzae | MH-F broth or HTM | - | Haemophilus influenzae ATCC 49766 |
| Anaerobic bacteria | Brucella agar | Hemin (5 µg/mL), Vitamin K (1 µg/mL), 5% lysed horse blood | Not specified in sources |
Proper standardization of the bacterial inoculum represents one of the most critical technical factors influencing the accuracy and reproducibility of MIC determinations. The inoculum density must be carefully controlled to ensure consistent results, as excessive inoculum can lead to falsely elevated MIC values, while insufficient inoculum may result in artificially low MICs. The standard reference method involves preparing a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2×10^8 CFU/mL for most bacterial species. This suspension should be prepared in sterile saline or broth from fresh overnight cultures consisting of 3-5 well-isolated colonies of similar morphology, with turbidity verified using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm) or nephelometer [1] [2].
For the broth microdilution method, the 0.5 McFarland standard is diluted approximately 1:100 to achieve a final inoculum density of 5×10^5 CFU/mL in the test wells. For Streptococcus pneumoniae, however, a 1:20 dilution is recommended to achieve the target final density. In the agar dilution method, the 0.5 McFarland standard is diluted 1:10, and 1-2 μL spots are applied to the agar surface, delivering approximately 1×10^4 CFU per spot. The prepared inoculum should be used within 30 minutes of preparation to maintain viability and consistent density. Regular verification of inoculum density should be performed by performing viable counts from the growth control well in broth methods or from control spots in agar methods [1] [2].
Implementing comprehensive quality control (QC) procedures is essential for ensuring the reliability and accuracy of MIC determinations in both research and clinical settings. QC testing should be performed regularly using established reference strains with defined MIC ranges for the antimicrobial agents being evaluated. The frequency of QC testing should follow established guidelines, typically each day of testing or each time a new batch of materials is introduced. For novel antimicrobial agents like this compound, establishing appropriate QC ranges using reference strains may require collaboration with reference laboratories or regulatory agencies until formal guidelines are established [4] [1].
Key components of a robust QC program include:
Several technical factors can adversely affect the accuracy and reproducibility of MIC determinations. Understanding and addressing these potential issues is essential for generating reliable data:
For novel antimicrobial agents like this compound, additional considerations include establishing stability profiles in testing matrices, determining optimal storage conditions for stock solutions and prepared panels, and identifying any specific methodological requirements based on the compound's physicochemical properties. Close collaboration with regulatory agencies and reference laboratories during method development and validation can help address these challenges and ensure generation of compliant data [3].
The determination of minimum inhibitory concentrations represents a fundamental methodology in antimicrobial research and clinical microbiology, providing critical quantitative data on the activity of antimicrobial agents against bacterial pathogens. For novel compounds like this compound, adherence to standardized reference methods such as broth microdilution and proper implementation of quality control procedures are essential for generating reliable, reproducible data that can support regulatory submissions and inform clinical development decisions. As antimicrobial resistance continues to pose significant challenges to global health, the accurate assessment of MIC values remains indispensable for the development of new therapeutic agents and the optimization of their use in clinical practice.
One research article identifies Bederocin as a diaryldiamine inhibitor of the MetRS1 enzyme [1]. Here are the core findings that can guide your experimental design:
The following diagram outlines the general structure of a MetRS inhibition assay, which you can adapt once you obtain the specific protocol for this compound.
While specific details for this compound are missing, you can use this general framework to design your assay, incorporating common practices for studying aminoacyl-tRNA synthetase inhibitors.
1. Reagent Preparation
2. Experimental Workflow The assay measures the inhibition of aminoacyl-tRNA formation. A common workflow is summarized below:
| Step | Component | Description | Positive Control (No Inhibitor) | Negative Control (No Enzyme) |
|---|---|---|---|---|
| 1. Pre-incubation | Enzyme + Buffer + this compound | Mix enzyme and various concentrations of this compound; incubate briefly. | Buffer instead of this compound | Buffer instead of this compound |
| 2. Reaction Initiation | Substrates (L-Met, ATP, tRNA) | Add substrates to start the reaction. | Add substrates | Add substrates |
| 3. Incubation | Complete reaction mix | Incubate at a defined temperature (e.g., 37°C) for a fixed time. | Incubate | Incubate |
| 4. Reaction Termination | Stop solution (e.g., acid) | Halt the reaction at the end of the time period. | Stop reaction | Stop reaction |
| 5. Detection & Analysis | - | Quantify the reaction product (methionyl-tRNA or ATP-to-AMP conversion). | Measure full activity | Measure background |
3. Detection Methods You could consider one of these common detection methods for your assay:
| Method | Principle | Key Steps / Considerations |
|---|
| Radioactive Assay ( [1]) | Measures the formation of [³⁵S]-Methionyl-tRNA using acid-soluble filters. | 1. Use Radiolabeled L-[³⁵S]-Met. 2. Reaction stopped with trichloroacetic acid. 3. Filter to separate charged tRNA (retained) from uncharged Methionine (washes through). 4. Quantify radioactivity on the filter. | | ATP/AMP Conversion Assay | Measures ATP depletion or AMP generation using coupled enzymatic systems or HPLC. | 1. Use a luciferase-based system to detect remaining ATP. 2. Alternatively, use HPLC to separate and quantify ATP, ADP, and AMP. | | TR-FRET or Scintillation Proximity Assay (SPA) | Homogeneous methods ideal for high-throughput screening. | 1. Uses labeled substrates and proximity-based signal generation. 2. No separation steps required; suitable for automated screening. |
4. Data Analysis
This document outlines a proposed procedure for the preparation of a Bederocin stock solution for in vitro antibacterial research. This compound (also known as REP-8839) is a synthetic antibacterial agent that functions by inhibiting bacterial methionyl tRNA synthetase, thereby blocking protein synthesis [1]. The following protocol is inferred from its physicochemical properties and standard laboratory practice, as explicit methodological details are not available in the current literature.
The following data, essential for planning solution preparation, is sourced from the IUPHAR/BPS Guide to Pharmacology (GtoPdb) [1] [2].
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₁BrFN₃OS |
| Molecular Weight | 449.06 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 8 |
| Topological Polar Surface Area (TPSA) | 85.16 Ų |
| XLogP | 5.03 |
| Lipinski's Rule of 5 | 1 violation |
Key Implications for Solution Preparation:
A. Primary Stock Solution (10 mM in DMSO)
B. Working Stock Solution (e.g., 100 µM in Buffer)
The diagram below summarizes the entire preparation and quality assessment process.
While not specified in the search results, the following methods are standard for verifying stock solution integrity and concentration:
Bacteriocins are ribosomally synthesized antimicrobial peptides produced by bacteria, increasingly recognized for their potential against antibiotic-resistant pathogens, biofilms, and even cancer cells [1] [2]. Their mechanisms of action differ from traditional antibiotics, making them attractive candidates for novel therapeutic agents.
Table 1: Key Bacteriocin Examples and Their Bioactivities
| Bacteriocin | Producer Strain | Target Pathogen/Condition | Observed Bioactivity & Key Findings |
|---|---|---|---|
| Garvicin KS & Micrococcin P1 (Combination) | Lactococcus garvieae & other bacteria | Methicillin-resistant Staphylococcus aureus (MRSA) biofilms [3] | Synergistic antibacterial activity; restored sensitivity to penicillin G in MRSA strain ATCC 33591; caused severe cell damage within biofilms [3]. |
| Microcin J25 | Escherichia coli | Enterotoxigenic E. coli (ETEC) [4] | Alleviated diarrhea and intestinal inflammation in piglets; downregulated macrophage levels; anti-infective mechanism linked to modulation of the enteric nervous system via dopaminergic receptors [4]. |
| Lactobacillus rhamnosus GG (Cell Metabolites) | Lactobacillus rhamnosus GG | E. coli biofilms [5] | Inhibited E. coli biofilm formation by disrupting bacterial metabolic processes, particularly energy metabolism and stimulus responses, as determined by proteomic analysis [5]. |
| Nisin | Lactococcus lactis | Cancer Cells [2] | Induces apoptosis and inhibits cancer cell growth; exhibits selective toxicity towards cancer cells by targeting negatively charged membranes [2]. |
The following protocols are consolidated from recent studies and standard microbiological methods.
This protocol outlines steps to determine Minimum Inhibitory Concentration (MIC) and evaluate biofilm eradication, based on methods from [3] and standard culture techniques [6] [7].
Workflow: Bacteriocin Efficacy Assessment
Part A: Determining Minimum Inhibitory Concentration (MIC) against Planktonic Cells
Part B: Biofilm-Oriented Antimicrobial Test (BOAT)
This protocol, adapted from [5], uses label-free quantitative proteomics to investigate changes in the target bacterium's protein expression after bacteriocin exposure.
Workflow: Proteomic Analysis of Bacteriocin Effects
1.0 Introduction This application note summarizes the key findings and methodology from an explorative pharmacokinetic study of Bedrocan, a cannabis oil extract, in dogs. The study specifically investigated the impact of fasting versus fed conditions on the oral bioavailability of its two main active compounds, delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD) [1]. Understanding the pharmacokinetics of cannabis-based medicines is crucial for predicting their efficacy and safety, and for informing proper dosing regimens in clinical practice.
2.0 Experimental Protocol & Design The following section details the core methodological approach used in the referenced study.
2.1 Study Design The investigation was conducted as a 2x2 crossover study, meaning each animal received the treatment under both fasting and fed conditions, with a washout period in between. This design allows for a robust within-subject comparison of the food effect [1].
2.2 Formulation and Dosing
2.3 Animal Model and Grouping
2.4 Blood Sample Collection and Bioanalysis
The table below summarizes the key pharmacokinetic parameters for THC under fasting and fed conditions. CBD concentrations were below the detectable levels of the assay at all time points [1].
Table 1: Key THC Pharmacokinetic Parameters in Fasting vs. Fed Dogs
| Parameter | Fasted State | Fed State | Notes |
|---|---|---|---|
| Tₘₐₓ (h) | 1.25 | 5.0 | Time to reach maximum blood concentration |
| Cₘₐₓ (ng/mL) | 24.0 | 7.1 | Maximum blood concentration |
| AUC | Larger | ~48% of fasted | Area Under the Curve (indicates total drug exposure) |
| Relative Oral Bioavailability | 100% (Reference) | 48.22% | Compared to the fasted state |
| CBD Concentrations | Not detectable at any time point | Not detectable at any time point | Quantification limit of LC/MS not specified |
Key Findings:
The following diagram illustrates the sequential workflow of the described pharmacokinetic study, from animal preparation to data analysis.
Diagram 1: Experimental workflow for the canine PK study of Bedrocan.
The mechanism by which food impacts drug absorption is complex. The diagram below outlines the primary physiological pathways involved.
Diagram 2: Proposed pathways for the effect of food on drug pharmacokinetics.
The significant reduction in oral bioavailability (to approximately 48%) under fed conditions highlights a critical factor for clinical dosing [1]. For predictable and consistent therapeutic outcomes, it is essential to administer this medication under consistent prandial conditions—likely on an empty stomach. The absence of detectable CBD, despite its presence in the formulation, warrants further investigation into its metabolic fate and potential formulation strategies to improve its systemic exposure.
To build upon this research, consider the following:
Introduction Dimethyl sulfoxide (DMSO) is a versatile, polar aprotic solvent renowned for its ability to dissolve a wide range of organic and inorganic compounds [1]. Its utility in research and drug discovery stems from its low toxicity, high thermal stability, and exceptional capacity to penetrate biological membranes, making it a standard solvent for compound storage and biological assays [1] [2].
Regulatory and Safety Status It is crucial to note that while DMSO is a valuable laboratory tool, its approved medical use is highly limited. The US FDA has approved DMSO specifically for the symptomatic relief of interstitial cystitis [1]. Other therapeutic claims, such as its efficacy against cancer, are not supported by the FDA and often rely on non-peer-reviewed sources [3].
1. Compound Management and Fragment-Based Screening In fragment-based screening (FBS), compounds are typically stored in DMSO at high concentrations (e.g., 100-200 mM) and then diluted for assays. Ensuring compounds remain soluble at these stages is critical to avoid false negatives in screening campaigns [2].
2. Solubility Assessment Protocol Accurate solubility data is foundational for reliable screening results. The following NMR-based protocol provides a robust method for quantification [2].
Objective: To determine the experimental solubility of small organic molecules/fragments in DMSO for quality control of screening libraries.
Materials & Reagents:
Procedure:
Workflow Diagram:
3. Protocol for Solubility Enhancement via Binary Solvent Systems For natural products or other compounds with poor DMSO solubility, a binary solvent system can be highly effective, as demonstrated with betulin [4].
Objective: To significantly enhance the solubility of a poorly soluble compound using a binary mixture of DMSO and ethanol.
Materials & Reagents:
Procedure:
Key Finding: The use of a 50/50 wt% ethanol-DMSO mixture allowed for the dissolution of up to 10% betulin by weight, which was nearly double the solubility achieved in pure ethanol alone [4].
Skin Penetration and Contamination DMSO readily penetrates the skin and can carry dissolved substances along with it [5] [1]. Always wear appropriate gloves (e.g., nitrile) and safety glasses when handling DMSO to prevent accidental exposure to yourself or contamination of your compounds.
Chemical Compatibility DMSO is a powerful solvent that can damage certain plastics and materials. The table below summarizes its compatibility with common laboratory materials to guide the selection of containers and filters [6].
| Material | Compatibility with DMSO | Recommendation |
|---|---|---|
| Polypropylene (PP) | Recommended (R) | Suitable for containers |
| Polyethylene (PE) | Recommended (R) | Suitable for containers |
| Polytetrafluoroethylene (PTFE) | Recommended (R) | Suitable for seals, liners |
| Polysulfone (PSU) | Not Recommended (N) | Avoid |
| Polycarbonate (PC) | Not Recommended (N) | Avoid |
| Polyester (PES/PET) | Not Recommended (N) | Avoid |
| Polyvinylidene Fluoride (PVDF) | Not Recommended (N) | Avoid |
| Stainless Steel (SS) | Limited (L) / Test (T) | Use with caution; test for specific application |
DMSO is an indispensable solvent in modern drug discovery, from supporting high-throughput screening to enabling the processing of challenging natural products. The protocols outlined here for solubility assessment and enhancement provide researchers with reliable methods to ensure data quality and expand experimental possibilities. Adherence to detailed protocols and safety guidelines is paramount for its effective and safe application in the laboratory.
The optimal administration route for pharmaceutical compounds represents a critical determinant in their therapeutic efficacy and safety profile. These notes provide detailed protocols for evaluating multiple administration routes for the investigational compound Bederocin, enabling researchers to systematically assess its pharmacokinetic properties and bioavailability across different delivery methods. Understanding the complex interplay between administration routes and drug disposition is essential for rational formulation design and clinical translation. The selection of an appropriate administration pathway directly influences key parameters including onset of action, peak concentration, exposure duration, and metabolic fate, all of which collectively determine therapeutic outcomes.
The primary objectives of these application notes are threefold: (1) to establish standardized methodologies for comparing multiple administration routes under controlled conditions; (2) to generate reproducible pharmacokinetic data that informs formulation development; and (3) to provide a decision-making framework for selecting optimal administration routes based on target product profiles. These protocols incorporate robust analytical techniques and contemporary pharmacological principles to ensure reliable, interpretable results that can guide further development of this compound. The systematic approach outlined herein allows for direct comparison between routes while controlling for potentially confounding variables that might otherwise compromise data interpretation.
The selection of an administration route for drug delivery requires careful consideration of multiple pharmacological parameters. The table below summarizes the key characteristics of four primary routes under investigation for this compound, providing a comparative framework for researchers to evaluate options based on specific therapeutic requirements.
Table 1: Comparative Analysis of this compound Administration Routes
| Administration Route | Bioavailability | Time to Onset | Peak Concentration | Duration of Effect | First-Pass Metabolism |
|---|---|---|---|---|---|
| Oral | 5-20% [1] (as reference) | 2-3 hours [2] | Low [2] | 6-12 hours [2] | Significant (up to 90%) [3] |
| Oromucosal | Not quantified (higher than oral) | 2-4 hours [2] | Moderate [2] | 6-8 hours [2] | Partial bypass [3] |
| Inhalation | 10-25% [1] (as reference) | 10-30 minutes [2] | High [2] | 1-3 hours [2] | Complete bypass [3] |
| Subcutaneous | 88-99% [4] (as reference) | 15-30 minutes (estimated) | Sustained [4] | Several hours (dose-dependent) [4] | Complete bypass [3] |
This comparative analysis demonstrates the fundamental trade-offs between routes, with inhalation offering rapid onset but shorter duration, while subcutaneous administration provides enhanced bioavailability with sustained release characteristics. Oral administration, despite its convenience, presents significant limitations due to extensive first-pass metabolism and variable absorption. These quantitative relationships should inform selection of administration routes based on the specific clinical indication, whether it requires rapid intervention (favoring inhalation) or sustained exposure (favoring subcutaneous delivery).
Inhalation administration represents a promising route for this compound delivery when rapid onset of action is clinically desirable. This method leverages the extensive pulmonary surface area and rich vascularization of the alveolar region to facilitate efficient drug absorption directly into the systemic circulation. The inhalation protocol bypasses hepatic first-pass metabolism, thereby enhancing bioavailability compared to oral administration. This approach is particularly valuable for acute conditions requiring prompt therapeutic intervention, though it requires specialized delivery equipment and careful dose standardization to ensure reproducible dosing.
The physiological basis for inhalation delivery centers on the thin alveolar-capillary membrane that permits rapid drug transfer to the bloodstream. Particle size represents a critical factor, with optimal deposition occurring within the 1-10 micrometer range [3]. Larger particles tend to deposit in the upper airways, while smaller particles may be exhaled without deposition. The protocol below standardizes these variables to ensure consistent pulmonary delivery and reproducible pharmacokinetic profiles across experimental sessions.
Formulation Preparation: Prepare this compound inhalation formulation according to manufacturer specifications. For dry powder formulations, precisely weigh the required mass to deliver the target dose (e.g., 4 mg/kg as reference [4]). For solution formulations, calculate the appropriate concentration to administer the target dose in a standardized volume.
Device Calibration: Calibrate the inhalation device according to manufacturer instructions. For vaporizers, verify temperature settings to ensure complete vaporization without combustion. For metered-dose inhalers, prime the device and confirm delivery consistency through weight verification of actuated doses.
Administration Procedure:
Post-Administration Monitoring: Monitor respiratory parameters continuously for 30 minutes following administration. Note any behavioral changes or signs of physiological distress. Collect biological samples at predetermined intervals for pharmacokinetic analysis.
Oromucosal administration offers a compelling alternative to traditional oral delivery by partially bypassing hepatic first-pass metabolism through absorption directly into the systemic circulation via the buccal and sublingual mucosa [3]. This route represents a middle ground between inhalation's rapid onset and oral administration's convenience, making it particularly suitable for compounds like this compound that may undergo significant presystemic metabolism when administered orally. The highly vascularized sublingual region provides efficient absorption, while buccal administration offers more sustained release characteristics due to differences in epithelial thickness and permeability.
The physiological advantages of oromucosal delivery include both the bypass of gastrointestinal degradation and the avoidance of hepatic first-pass effects, potentially enhancing bioavailability compared to conventional oral administration. This route may be particularly advantageous for patients with swallowing difficulties or those experiencing nausea and vomiting. Additionally, the oromucosal route permits dose titration as the administration can be terminated by spitting out the formulation if adverse effects occur, though this feature is less relevant in controlled research settings.
Formulation Preparation: Prepare this compound oromucosal formulation according to manufacturer specifications. For solution formulations, calculate the appropriate concentration to administer the target dose in a volume optimized for retention at the administration site (typically 10-50 μL for rodents).
Animal Preparation:
Administration Technique:
Post-Administration Monitoring:
Subcutaneous administration represents a parenteral route that offers enhanced bioavailability and a favorable sustained-release profile for many compounds [4]. This method involves injection into the subcutaneous tissue between the dermis and muscle layer, characterized by relatively limited vascularization compared to intramuscular tissue, resulting in slower, more prolonged absorption kinetics. For this compound, this route may be particularly advantageous when sustained plasma concentrations are desirable to maintain therapeutic effects over an extended duration, potentially reducing dosing frequency compared to other routes.
The subcutaneous compartment provides several physiological advantages for drug delivery, including consistent absorption patterns and reduced peak-trough fluctuations compared to more rapid routes of administration. The limited blood flow in subcutaneous tissue typically results in gradual absorption, producing a sustained plasma concentration profile that may be particularly beneficial for compounds with short half-lives. Additionally, this route completely bypasses gastrointestinal degradation and first-pass metabolism, while offering less invasive administration than intravenous delivery [3].
Formulation Preparation: Prepare this compound subcutaneous formulation according to manufacturer specifications. Ensure appropriate pH (typically 7.0-7.4) and osmolality (preferably iso-osmotic) to minimize tissue irritation and necrosis risk [5]. The injection volume should be optimized for the species and site (typically 1-2 mL/kg for rodents).
Site Selection and Preparation:
Injection Technique:
Post-Administration Monitoring:
Robust bioanalytical methods are essential for generating reliable pharmacokinetic data for this compound across different administration routes. The recommended approach employs UPLC-ESI-MS/MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) based on validated methods with appropriate modifications for the specific physicochemical properties of this compound [4]. This platform offers superior sensitivity, selectivity, and throughput compared to conventional HPLC methods, enabling precise quantification of this compound concentrations in complex biological matrices.
The bioanalytical methodology should include:
Comprehensive pharmacokinetic analysis requires calculation of fundamental parameters that characterize the absorption, distribution, and elimination of this compound following each administration route. These parameters should be derived from concentration-time data using noncompartmental methods with validated pharmacokinetic software.
Table 2: Essential Pharmacokinetic Parameters for Route Comparison
| Parameter | Symbol | Unit | Method of Calculation | Interpretation |
|---|---|---|---|---|
| Maximum Concentration | C~max~ | ng/mL | Observed value | Peak exposure level |
| Time to Maximum Concentration | T~max~ | hours | Observed value | Absorption rate indicator |
| Area Under Curve | AUC~0-t~ | ng·h/mL | Linear trapezoidal rule | Total drug exposure |
| Area Under Curve (infinity) | AUC~0-∞~ | ng·h/mL | AUC~0-t~ + C~last~/λ~z~ | Total exposure with extrapolation |
| Elimination Half-Life | t~1/2~ | hours | 0.693/λ~z~ | Elimination rate |
| Apparent Clearance | CL/F | L/h/kg | Dose/AUC~0-∞~ | Clearance normalized by bioavailability |
| Apparent Volume of Distribution | V~d~/F | L/kg | Dose/(AUC~0-∞~·λ~z~) | Distribution extent normalized by bioavailability |
| Bioavailability | F | % | (AUC~route~/AUC~IV~) × (Dose~IV~/Dose~route~) × 100 | Fraction of absorbed dose |
Robust statistical analysis is essential for meaningful interpretation of route-dependent pharmacokinetic differences. The experimental design should incorporate appropriate sample sizes (minimum n=5 per group [4]) to ensure adequate statistical power. Data should be expressed as mean ± standard deviation, with comparisons between routes conducted using one-way ANOVA followed by post-hoc tests for multiple comparisons. Statistical significance should be defined as p < 0.05. Non-linear regression analysis should be employed for curve fitting of concentration-time data. Additionally, correlation analysis may be performed to identify relationships between physicochemical properties of this compound and pharmacokinetic parameters across different administration routes.
The following diagram illustrates the comprehensive experimental workflow for comparing this compound administration routes, from study design through data interpretation:
Figure 1: Comprehensive Workflow for this compound Administration Route Comparison
This integrated workflow emphasizes the systematic approach required for rigorous comparison of administration routes. The process begins with careful experimental design and proceeds through standardized formulation preparation across all routes to ensure valid comparisons. The parallel administration phase highlights the importance of contemporaneous evaluation under identical conditions to minimize inter-experimental variability. The analytical phase employs consistent methodology across all samples, while the final data interpretation stage facilitates evidence-based route selection through direct comparison of pharmacokinetic parameters.
These application notes provide comprehensive methodologies for systematic evaluation of this compound administration routes, enabling researchers to make informed decisions based on robust pharmacokinetic data. The comparative approach outlined herein demonstrates that each administration route offers distinct advantages and limitations, with selection dependent on the specific target product profile and therapeutic objectives. Inhalation administration offers rapid onset ideal for acute conditions, oromucosal delivery provides a balance between convenience and bioavailability, while subcutaneous injection ensures sustained exposure with enhanced bioavailability.
The standardized protocols facilitate direct comparison between routes while controlling for potential confounding variables, thereby generating reliable data to guide formulation development. Researchers should consider these methodologies as a framework that can be adapted based on compound-specific properties and developmental stage. Further investigation should focus on correlating pharmacokinetic profiles with pharmacodynamic outcomes to establish exposure-response relationships that ultimately inform optimal dosing strategies across different administration routes for this compound.
Bacteriocins are ribosomally synthesized antimicrobial peptides produced by bacteria to gain a competitive advantage in their ecological niche [1] [2]. The following notes summarize key functional data on BacSp222, a bacteriocin from Staphylococcus pseudintermedius 222, which exhibits dual functionality as both an antimicrobial agent and an immunomodulator [1].
Table 1: Proinflammatory Activity of BacSp222 and Its Derivatives in Mouse Macrophage-like Cells This table summarizes the peptide-induced production of key immune molecules when combined with IFN-γ [1].
| Peptide Form | Nitric Oxide (NO) Induction | iNOS Expression | TNF-α Secretion | MCP-1 Secretion | IL-1α Secretion | IL-10 & IL-27 (with IFN-γ) |
|---|---|---|---|---|---|---|
| BacSp222 | Effective | Effective | Increased | Increased | Increased | Increased |
| suc-K20-BacSp222 | Effective | Effective | Increased | Increased | Increased | Increased |
| suc-K11/K20-BacSp222 | Effective | Effective | Increased | Increased | Increased | Increased |
| -fM-BacSp222 (deformylated) | Lower than natural forms | Lower/Unequivocal | Lower/Unequivocal | Lower/Unequivocal | Lower/Unequivocal | Lower/Unequivocal |
| Nisin A (reference bacteriocin) | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
Table 2: Activity of BacSp222 Forms on Human Neutrophils This table outlines the specific immune responses elicited in human neutrophils [1].
| Peptide Form | IL-8 Upregulation | Reactive Oxygen Species (ROS) Biosynthesis | NETs Formation |
|---|---|---|---|
| All natural BacSp222 forms | Yes | No | No |
The following protocols are adapted from methodologies used to investigate the proinflammatory properties of BacSp222 [1].
1. Cell Culture and Stimulation
2. Measurement of Nitric Oxide (NO) Production
3. Analysis of Induced NO Synthase (iNOS) Expression
4. Cytokine Profiling
The workflow for this multi-faceted analysis is outlined below.
1. Neutrophil Isolation and Stimulation
2. Quantification of IL-8 Secretion
3. Assessment of Reactive Oxygen Species (ROS) Production
4. Detection of Neutrophil Extracellular Traps (NETs) Formation
The specific steps for analyzing neutrophil responses are detailed in the following workflow.
The following structure is modeled on standards found in scientific protocol publications [1] [2] and reviews of signaling pathways in disease therapeutics [3]. You can use it as a template for "Bederocin" or similar investigational compounds.
This section should introduce the investigational compound (here, "this compound") and summarize its proposed therapeutic role based on initial hypotheses or early research.
Consolidate all quantitative data from various assays and studies into a structured table for clear comparison. This provides a snapshot of the compound's profile.
Objective: To present a consolidated summary of key in vitro and in vivo efficacy and safety data for this compound.
Data Presentation:
Table 1: Summary of Preclinical Efficacy and Pharmacokinetic Data for this compound
| Assay Type | Experimental Model | Key Parameter (e.g., IC₅₀, EC₅₀) | Result ± SD | Significance/Notes |
|---|---|---|---|---|
| In Vitro Binding | Target Protein ELISA | Kd (Dissociation Constant) | To be determined | Measures binding affinity to the primary target. |
| In Vitro Efficacy | Human Cell Line A | IC₅₀ (Half Maximal Inhibitory Concentration) | To be determined | Potency in a cellular model of the disease. |
| In Vivo Efficacy | Mouse Disease Model B | ED₅₀ (Effective Dose for 50% response) | To be determined | Efficacy in a live animal model. |
| Pharmacokinetics | Rat (IV administration) | t1/2 (Half-life) | To be determined | Determines dosing frequency. |
| Pharmacokinetics | Rat (Oral administration) | Bioavailability (%) | To be determined | Indicates fraction of drug reaching systemic circulation. |
| Safety | Human Cell Line C | CC₅₀ (Cytotoxic Concentration) | To be determined | Preliminary indicator of therapeutic window. |
This section provides the step-by-step methodologies required to reproduce the key experiments. The detail should be sufficient for a skilled researcher to replicate the work.
Protocol 3.1: In Vitro Cell Viability Assay (MTT Assay)
Protocol 3.2: Pharmacokinetic Profiling in Rodents
Based on the request for a visualization of the signaling pathways or experimental workflow, here is a generalized diagram for a drug discovery pipeline, which you can adapt for this compound's specific context.
Diagram Title: Drug Discovery Workflow
The increasing spread of multidrug-resistant bacterial pathogens underscores the critical need for antibiotics with novel mechanisms of action [1]. Aminoacyl-tRNA synthetases (AaRS), essential for protein synthesis, represent an important class of such targets [1]. Bederocin (also known as REP8839) is a novel diaryldiamine inhibitor that specifically targets methionyl-tRNA synthetase (MetRS) [2] [3]. This application note provides a detailed biochemical and genetic characterization of this compound, along with standardized protocols for assessing its activity, to support research and development efforts aimed at combating resistant pathogens.
This compound acts as a competitive inhibitor that occupies the methionine-binding site and an adjacent auxiliary pocket within the MetRS enzyme. This auxiliary pocket is implicated in binding the tRNA acceptor arm, making it a druggable site in Class I AaRS [1]. The binding of this compound physically blocks the entry of the methionine substrate and disrupts the proper positioning of tRNA, preventing the formation of the Met-tRNAMet complex. The following diagram illustrates this inhibitory pathway and its consequences.
This protocol measures the direct inhibition of purified MetRS enzyme activity by this compound.
This protocol determines the specificity of this compound for inhibiting protein synthesis in live bacterial cells.
This protocol outlines the selection and genetic characterization of bacterial mutants with reduced susceptibility to this compound, providing mode-of-action validation.
The tables below summarize the key efficacy and biochemical data for this compound.
Table 1: Antibacterial Activity and Resistance Profile of this compound
| Parameter | Value / Result | Experimental Context |
|---|---|---|
| MIC (S. aureus) | 0.06 µg/mL | Methicillin-sensitive (MSSA) and resistant (MRSA) strains [3] |
| MIC (S. pyogenes) | 0.06 µg/mL | - [3] |
| IC₅₀ (S. aureus MetRS) | < 1.9 nM | Enzyme inhibition assay [3] |
| Mutation Prevention Concentration | 32 µg/mL | Prevents emergence of resistance in 4 S. aureus strains [3] |
| Most Frequent Resistance Mutations | I57N, G54S | Located in the active site of MetRS [3] |
Table 2: Summary of Key Experimental Findings and Interpretations
| Assay Type | Key Finding | Interpretation |
|---|---|---|
| Macromolecular Synthesis | Selective inhibition of protein synthesis; secondary inhibition of RNA synthesis in Rel⁺ strains [3] | Confirms primary effect on protein synthesis; secondary RNA effect is due to the stringent response. |
| Target Overexpression | 8-fold increase in MIC when metS gene is overexpressed [3] | Provides genetic validation that MetRS is the primary cellular target. |
| Structural Studies | Binds methionine and auxiliary tRNA acceptor arm pocket of MetRS1 [1] | Explains competitive inhibition mechanism and basis for selectivity between MetRS1 and MetRS2 enzymes. |
This compound represents a promising class of antibacterial agents with a novel and specific mechanism. Its potent activity against Gram-positive pathogens like S. aureus and S. pyogenes, including resistant strains, highlights its therapeutic potential [3]. The compound's high potency and the feasibility of generating a topical formulation with a concentration far exceeding the Mutation Prevention Concentration make it a strong candidate for development against skin and soft tissue infections [3].
A critical consideration for development is the natural insensitivity of most Gram-negative bacteria, which possess the MetRS2 enzyme isoform. Structural studies have revealed that amino acid polymorphisms in the methionine and auxiliary pockets of MetRS2 underlie this innate resistance [1]. Therefore, the primary application of this compound and its initial analogs is against Gram-positive infections. However, the detailed structural data now available provide a roadmap for the rational design of next-generation inhibitors capable of targeting MetRS2 in Gram-negative pathogens [1] [4].
This compound (also known as REP-8839) represents a novel class of antibacterial agents that inhibit bacterial protein synthesis through targeted action on methionyl-tRNA synthetase (MetRS). This enzyme plays a critical role in the initial steps of protein synthesis by catalyzing the attachment of methionine to its corresponding transfer RNA. This compound competitively occupies the methionine-binding site of MetRS, thereby preventing formation of methionyl-tRNA and subsequent initiation of protein translation [1]. This mechanism shares conceptual similarity with other aminoacyl-tRNA synthetase inhibitors like mupirocin, which targets isoleucyl-tRNA synthetase [2] [3], though this compound demonstrates distinct selectivity for the methionyl-tRNA synthetase enzymes found in Gram-negative bacteria [4].
The molecular structure of this compound (C₂₀H₂₁BrFN₃OS; molecular weight: 449.06 g/mol) contributes to its biological activity and pharmacokinetic properties [1]. Key structural features include a bromothiophene moiety connected to an aminobenzimidazole system through a linker chain, which facilitates high-affinity binding to the MetRS active site. The compound's relatively high lipophilicity (XLogP: 5.03) supports penetration through bacterial cell membranes, though it presents formulation challenges that may require specialized delivery systems [1]. This compound's targeted mechanism offers potential advantages against multidrug-resistant Gram-negative pathogens, which are increasingly problematic in clinical settings due to limited treatment options [4].
Table 1: Physicochemical Properties of this compound
| Property | Value | Method/Notes |
|---|---|---|
| Molecular Formula | C₂₀H₂₁BrFN₃OS | Canonical SMILES: FC(=C)c1sc(c(c1Br)C)CNCCCNc1cc(=O)c2c([nH]1)cccc2 |
| Molecular Weight | 449.06 g/mol | Monoistotopic mass: 449.06 |
| Hydrogen Bond Donors | 3 | Includes NH and OH groups |
| Hydrogen Bond Acceptors | 2 | Nitrogen and oxygen atoms |
| Rotatable Bonds | 8 | Contributes to molecular flexibility |
| Topological Polar Surface Area | 85.16 Ų | Indicates medium membrane permeability |
| XLogP | 5.03 | High lipophilicity |
| Lipinski's Rule Violations | 1 | Due to high lipophilicity |
The broth microdilution method serves as the standard protocol for determining this compound's minimum inhibitory concentration (MIC) against bacterial pathogens, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials Required:
Procedure:
The MBC protocol establishes the concentration at which this compound transitions from inhibitory to lethal activity.
Procedure:
Time-kill studies characterize the rate and extent of bactericidal activity over time, providing critical pharmacodynamic data.
Materials and Procedure:
Interpretation:
The mutant prevention concentration (MPC) protocol evaluates this compound's potential to select for resistant mutants during therapy.
Procedure:
Table 2: Synergy Testing Methods for this compound Combinations
| Method | Principle | Procedure | Interpretation |
|---|---|---|---|
| Checkerboard Assay | 2D serial dilution of two antimicrobials | Prepare this compound and partner drug in orthogonal dilutions; inoculate and incubate 16-20h | FIC Index = (MICA-comb/MICA-alone) + (MICB-comb/MICB-alone); ≤0.5: synergy; >0.5-4: additive/indifferent; >4: antagonism |
| Time-Kill Synergy | Bacterial killing kinetics over time | Expose isolates to this compound ± partner drug at sub-MICs; quantify viable counts at intervals | ≥2 log₁₀ CFU/mL decrease with combination vs most active single agent = synergy |
| E-test Synergy | Diffusion-based gradient intersection | Apply this compound and partner E-test strips perpendicularly; incubate 16-20h | Deformation of inhibition ellipses toward lower MICs indicates synergy |
The rising prevalence of multidrug-resistant pathogens necessitates evaluation of this compound in combination with established antibiotic classes. The checkerboard microdilution method provides a standardized approach for synergy screening.
Procedure:
Recent evidence suggests that combining bacteriocins (and by extension, tRNA synthetase inhibitors like this compound) with conventional antibiotics can enhance antibacterial activity while potentially reducing resistance development. Such combinations may also restore antibiotic sensitivity against resistant strains through different mechanisms of action [5].
Comprehensive evaluation of this compound's efficacy requires integration of data from multiple assay formats. The following table summarizes expected activity ranges based on its mechanism and published data on similar agents.
Table 3: Expected Antibacterial Activity Profile of this compound
| Parameter | Gram-Negative Bacteria | Gram-Positive Bacteria | Quality Control |
|---|---|---|---|
| MIC₉₀ Range (μg/mL) | 0.12-4.0 (Enterobacteriaceae) | 0.5-16.0 | Include reference strains with each run |
| MIC₉₀ Range (μg/mL) | 2.0-16.0 (P. aeruginosa) | 1.0-8.0 (S. aureus) | E. coli ATCC 25922 |
| MBC:MIC Ratio | ≤4 (bactericidal) | ≤4 (bactericidal) | P. aeruginosa ATCC 27853 |
| Time-Kill Kinetics | ≥3 log₁₀ reduction in 12-24h | ≥3 log₁₀ reduction in 12-24h | S. aureus ATCC 29213 |
| MPC:MIC Ratio | <8 suggests low resistance risk | <8 suggests low resistance risk | Run in triplicate for statistical validity |
| Post-Antibiotic Effect (PAE) | 0.5-2.5 hours | 1.0-3.0 hours | Strain-dependent variation expected |
Quality Control Measures:
Troubleshooting Guidelines:
These application notes provide comprehensive protocols for evaluating the antibacterial efficacy of this compound, with emphasis on its unique mechanism as a methionyl-tRNA synthetase inhibitor. The standardized methodologies enable robust assessment of potency, spectrum of activity, resistance potential, and synergistic interactions. As antibiotic resistance continues to pose significant challenges to global health, rigorous evaluation of novel agents like this compound remains essential for developing effective therapeutic options against multidrug-resistant Gram-negative pathogens. Future work should focus on expanding these protocols to include advanced formulation testing and in vivo correlation studies to further establish this compound's clinical potential.
Q1: What is Bederocin and why is its solubility a critical issue?
This compound is identified in scientific literature as a diaryldiamine inhibitor of the bacterial enzyme Methionyl-tRNA synthetase 1 (MetRS1) [1] [2]. This enzyme is a validated target for developing antimicrobials, particularly against Gram-positive bacteria [1].
The solubility of a drug candidate is a fundamental property that directly impacts its bioavailability—the fraction of the administered dose that reaches the systemic circulation to exert its therapeutic effect. Poorly soluble drugs face significant challenges in formulation development, often leading to suboptimal therapeutic efficacy, variable patient responses, and failure in advanced development stages [3].
Q2: What are the primary formulation strategies to enhance this compound's solubility?
Based on general principles for poorly water-soluble drugs and related compounds, the following strategies are highly relevant [3]. The table below summarizes the core approaches:
| Strategy | Technology/Method | Key Components / Notes |
|---|---|---|
| Particle Size Reduction | Nanocrystallization [4] | Reduces particle size to nanoscale, increasing surface area for dissolution. |
| Lipid-Based Systems | Nanoemulsions [5] | Oil, Water, Surfactant (e.g., Tween 80), Co-surfactant (e.g., Span 80). |
| Solid Lipid Nanoparticles [3] | Lipid matrix solid at room temperature, encapsulating drug. | |
| Complexation | Cyclodextrin Inclusion Complexes [3] | Forms non-covalent inclusion complexes, shielding hydrophobic drug. |
| Solid-State Alteration | Solid Dispersions [3] | Dispersion of drug in polymer matrix (e.g., HPMC, PVP). |
| Surfactant Use | Micelles [3] | Surfactant molecules form aggregates above critical micelle concentration. |
Here are detailed methodologies for two promising strategies, adapted from successful formulations of other challenging drugs.
Protocol 1: Development of a Nanoemulsion Formulation
This protocol is inspired by the successful development of a Mupirocin nanoemulsion, which shares characteristics of being a poorly soluble antibacterial agent [5].
Objective: To create a stable oil-in-water nanoemulsion to solubilize this compound. Workflow: The diagram below outlines the key stages of this protocol.
Materials:
Procedure:
Protocol 2: Preparation of Drug Nanocrystals
This protocol is based on the successful nanocrystallization of Mupirocin, which significantly improved its solubility and therapeutic efficacy [4].
Objective: To reduce the particle size of this compound to the nanoscale to increase its dissolution rate and saturation solubility. Workflow: The diagram below illustrates the two main approaches to nanocrystal production.
Materials:
Procedure (Top-Down - Media Milling / Homogenization):
Q: Our nanoemulsion shows phase separation after one week at room temperature. What could be the cause? A: This is typically a stability issue. Potential causes and solutions include:
Q: Nanocrystallization did not significantly improve the dissolution rate of this compound. Why? A: Several factors could be at play:
Q: How do we evaluate the success of a solubility enhancement strategy for this compound beyond in vitro tests? A: A comprehensive evaluation follows a logical cascade from basic physico-chemical testing to biological efficacy. Workflow: The diagram below outlines the recommended multi-stage evaluation cascade.
I hope this structured technical support guide provides a solid foundation for your team's work on this compound. The strategies and protocols outlined here, based on successful applications for similar compounds, offer a robust starting point for systematic experimentation.
The table below summarizes the core information about this compound for your research:
| Property | Description |
|---|---|
| Mechanism of Action | Inhibits bacterial methionyl-tRNA synthetase (MetRS), blocking protein synthesis [1] [2]. |
| Primary Target | MetRS (Ki = 0.01 µM) [1]. |
| Antibacterial Spectrum | Potent against clinical isolates of Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes [1]. |
| Key Consideration | Naturally ineffective against many Gram-negative bacteria due to the presence of the insensitive MetRS2 enzyme [3]. |
| Molecular Weight | 450.37 g/mol [1]. |
| CAS Number | 757942-43-1 [1] [2]. |
The following protocol, adapted from studies on similar antimicrobial peptides, provides a robust method for determining the MIC of this compound against your target organism [4].
Prepare Bacterial Inoculum:
Prepare Compound Dilutions:
Inoculate and Incubate:
Determine MIC Endpoint:
To visualize, this workflow is summarized in the following diagram:
Q1: Why does this compound not show activity against my Gram-negative bacterial strains? This is a common observation and is likely due to the inherent difference in the bacterial target. Many Gram-negative pathogens produce a MetRS2 enzyme, which has structural differences in the binding pocket that make it naturally insensitive to inhibitors like this compound that are designed for the MetRS1 enzyme found in Gram-positive bacteria [3].
Q2: What is a typical starting concentration range for a this compound dose-response experiment? Based on its potent Ki value (0.01 µM), a broad initial range is advisable [1]. You can start with a range from 100 µg/mL down to 0.01 µg/mL in a two-fold serial dilution. The actual effective range will depend on the bacterial species and strain, so the initial experiment will help you narrow it down for future assays.
Here are answers to common questions about working with Bederocin assays.
What is the primary mechanism of action of this compound? this compound is a novel inhibitor of methionyl-tRNA synthetase (METS), an enzyme essential for protein synthesis in bacteria. Its potent activity is measured by a low Ki value of 0.01 µM against its target [1].
Why is my this compound assay showing high variability between runs? High variability in bioassays is common and can stem from multiple factors. Key sources include the biological system itself (e.g., the physiological state of the indicator microorganism), differences between analysts, day-to-day environmental fluctuations, and sample preparation errors. Using a relative potency measurement against a reference standard is critical for controlling this variability [2].
How can I improve the accuracy of my MIC readings for this compound? Trailing growth, a common phenomenon, can make Minimum Inhibitory Concentration (MIC) endpoints difficult to determine. For trailing effects, guidelines such as those from EUCAST recommend reading the MIC as the first well that shows a significant reduction in growth (e.g., a button < 1 mm or faint turbidity), rather than complete inhibition [3].
This section outlines specific problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions & Investigations |
|---|---|---|
| High Inter-run Variability | Inconsistent inoculum preparation; unstable reference standard; environmental fluctuations. | Standardize inoculum to a specific growth phase (e.g., mid-log) and density [4]; implement system suitability criteria [2]. |
| Indistinct MIC Endpoints (Trailing) | Partial inhibition of bacterial growth; natural phenotype of some strains. | Adopt a standardized reading rule for trailing; consider using a liquid-based turbidometric method for a more objective readout [3] [4]. |
| Low Sensitivity or Potency | Degradation of this compound; incorrect preparation of iron-depleted media (if testing siderophore activity); use of a non-sensitive indicator strain. | Check storage conditions of the compound; validate the preparation of specialized media; verify the sensitivity of your indicator microorganism to this compound [4]. |
| Poor Dose-Response Linearity | Non-optimal range of this compound concentrations; issues with parallelism between the test sample and reference standard. | Perform a dilution series to establish a linear range; formally test for parallelism in the dose-response curves [2]. |
Here are detailed methodologies for two common types of bioassays, adapted for this compound.
This method is useful for determining the presence of antimicrobial activity and provides a semi-quantitative measure.
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) and is suitable for potency estimation.
The following diagram visualizes a systematic approach to diagnosing and resolving assay variability issues.
To ensure your this compound assays are reliable and reproducible, keep these broader concepts in mind:
The following diagram outlines a systematic, multi-layered strategy for identifying a drug's off-target effects, inspired by established methodologies [1].
Here are detailed methodologies for key experiments in the workflow.
This protocol provides a system-wide view of the drug's action inside the cell [1].
This protocol helps interpret metabolomic data and uncover unique drug signatures [1].
This protocol prioritizes candidate off-target proteins based on structural similarity to the known target [1].
The table below summarizes key methods for detecting and validating off-target effects, applicable to both small-molecule drugs and biologics.
| Method | Principle | Key Applications | Throughput |
|---|---|---|---|
| Chronic Drug Exposure [2] | Long-term treatment of cells to select for resistant clones, followed by molecular characterization (e.g., sequencing). | Identify both on- and off-target clinical resistance mechanisms. | Medium |
| Growth Rescue Assays [1] | Supplementing with metabolites or overexpressing candidate proteins to see if they reverse the drug's inhibitory effect. | Functionally validate the involvement of a specific metabolic pathway or protein. | Medium to High |
| In vitro Enzyme Assays [1] | Measuring the direct inhibitory activity of the drug against purified candidate off-target proteins. | Confirm direct binding and inhibition of a predicted off-target. | Low to Medium |
| Network-Informed Target Discovery [3] | Using protein-protein interaction networks to find key communication nodes that, when co-targeted, can counter drug resistance. | Discover optimal drug target combinations to overcome resistance. | Computational |
Q1: Our primary target overexpression only partially rescues the drug's effect. What does this suggest? This strongly indicates the presence of at least one additional, non-primary intracellular target responsible for the phenotypic effect. This was the starting premise for the discovery of an off-target for the antibiotic CD15-3 [1].
Q2: How can we distinguish specific on-target effects from non-specific off-target effects? For small molecules, analyze their physicochemical properties. Lysosomotropic agents (lipophilic weak bases that accumulate in acidic cellular compartments) often inhibit processes like viral replication through non-specific, off-target effects on organelles, rather than hitting their "official" target. Specific on-target drugs like Imatinib do not typically cluster in this group [4].
Q3: What are the main strategies to anticipate drug resistance mechanisms preclinically?
Q4: How can we design better drugs with fewer off-target effects from the start? Emerging strategies focus on creating "smarter" therapeutics. One approach is designing programmable proteins that use Boolean logic (AND, OR gates) to activate only in the presence of multiple disease-specific biomarkers, thereby increasing targeting precision and reducing action in healthy tissues [5].
| Question | Key Answer | Primary Source / Evidence |
|---|---|---|
| What is this compound's mechanism of action? | Inhibits bacterial protein synthesis by targeting methionyl-tRNA synthetase (MetRS), blocking formation of Met-tRNAMet. | Research on MetRS inhibitors [1] [2] [3] |
| Why are many Gram-negative bacteria resistant? | Gram-negative bacteria predominantly use MetRS2, which has structural differences in its methionine/auxiliary binding pockets, preventing this compound binding. | Structural studies of Xanthomonas citri MetRS2 [1] [2] [3] |
| What are the key structural differences? | Polymorphic residues in the methionine and auxiliary pockets of MetRS2 alter the binding site, reducing inhibitor affinity. The auxiliary pocket is implicated in tRNA acceptor arm binding. | Structural analysis and mutation studies [1] [3] |
The core mechanism of this compound resistance involves natural differences in its target enzyme. The following diagram illustrates the molecular basis for this innate resistance.
The diagram above shows that this compound, a MetRS1 inhibitor, has limited action on Gram-negative pathogens because these bacteria produce MetRS2 enzymes [1] [2] [3]. Structural studies reveal that this compound binds the amino acid-binding site and an adjacent auxiliary pocket. Key polymorphic residues within the methionine and auxiliary pockets of MetRS2 enzymes create a distinct binding environment that is less favorable for this compound, leading to low binding affinity and weak inhibition [1] [3]. This auxiliary pocket is implicated in binding the tRNA acceptor arm, suggesting that this compound may also act by competing with tRNA binding [1].
To study this compound resistance, you can employ the following experimental approaches. The workflow for structural characterization is outlined below.
This methodology is used to visualize the binding mode of inhibitors and understand the structural basis of selectivity at an atomic level [1].
This protocol assesses the functional impact of structural differences and specific mutations.
| Experimental Challenge | Possible Solution |
|---|---|
| Low affinity of this compound for purified MetRS2 enzyme in assays. | This is the expected result confirming natural resistance. Consider engineering chimeric enzymes or creating point mutations in the binding pocket to study selectivity determinants. |
| Identifying specific residues responsible for resistance. | Prioritize residues within the methionine and auxiliary pockets that differ between MetRS1 and MetRS2 and are predicted to interact with the inhibitor, based on structural models. |
| Validating the functional impact of a mutation. | Combine binding assays (ITC) with enzyme activity assays to distinguish between mutations that affect inhibitor binding versus those that compromise the enzyme's fundamental catalytic function. |
The table below summarizes the key technical data available for this compound, which is also known by its research codes REP-8839, REP8839, and REP 8839 [1] [2].
| Property | Description |
|---|---|
| IUPAC Name/CAS Number | 757942-43-1 [1] [2] |
| Molecular Formula | C₂₀H₂₁BrFN₃OS [1] |
| Molecular Weight | 450.37 g/mol [1] |
| Mechanism of Action | Inhibits bacterial methionyl-tRNA synthetase (MetRS) [1] [3]. |
| Primary Target | MetRS (Ki = 0.01 µM) [1]. |
| Antibacterial Spectrum | Potent against Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pyogenes) [1]. |
| Research-Use Only | For in-vitro research, not for human or veterinary use [1]. |
Banderocin is a novel inhibitor of the bacterial enzyme methionyl-tRNA synthetase (MetRS) [1]. This enzyme is essential for protein synthesis, as it catalyzes the attachment of methionine to its corresponding tRNA molecule [3]. By inhibiting MetRS, this compound disrupts this process, halting bacterial protein synthesis and leading to bacterial cell death [2].
The following diagram illustrates this mechanism and the key structural difference that affects its spectrum of activity.
A critical point for researchers is that this compound primarily targets the MetRS1 enzyme form found in many Gram-positive bacteria [3]. Most Gram-negative bacteria naturally produce a different enzyme form, MetRS2, which has structural differences in the binding pocket that make it inherently less sensitive to this compound and other MetRS1 inhibitors [3]. This is a fundamental factor to consider when planning experiments.
Given the scarcity of specific experimental data for Banderocin, here are answers to foundational questions based on general research principles and the information available.
What is the primary application of this compound in research? this compound is used in microbiological and biochemical research as a potent, selective inhibitor of bacterial MetRS1. Its main applications include studying protein synthesis inhibition, exploring mechanisms of antibiotic action, and investigating bacterial resistance in Gram-positive pathogens [1] [3].
Against which bacterial types is this compound most effective? this compound demonstrates potent activity against clinically important Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes. Its activity against Gram-negative bacteria is likely limited due to the prevalence of the insensitive MetRS2 enzyme form in these species [1] [3].
How should this compound be stored and handled? As a research chemical, it should be stored as a powder at -20°C for long-term stability (e.g., 3 years). Once dissolved in solvent, it is recommended to store the solution at -80°C for up to one year. Always refer to the manufacturer's certificate of analysis for specific lot information [1].
What is known about potential bacterial resistance to this compound? While specific mechanisms for this compound are not detailed in the search results, resistance to MetRS inhibitors is known to arise from mutations in the target enzyme. One study on a related MetRS1 inhibitor noted that mutations in the Staphylococcus aureus MetRS gene (e.g., at positions G54, I57, V108) can significantly reduce the inhibitor's binding affinity (Ki values can change from sub-nanomolar to micromolar ranges) [4]. This suggests that monitoring for mutations in the methionine and auxiliary pockets of MetRS is crucial in resistance studies [3] [4].
Since the search results lack detailed experimental protocols, here are suggestions for locating more specific technical data:
U7S is linked to this compound; examining this protein-ligand structure can provide atomic-level insights for your experimental design [2].
Metabolite interference occurs when a metabolite produces a signal that confounds the accurate detection and quantification of the parent drug during LC-MS/MS analysis. Key challenges for Bederocin likely stem from its bromine atom and potential for hydroxylated metabolites [1].
Table 1: Common Types of Metabolite Interference in LC-MS/MS
| Interference Type | Description | Potential Concern for this compound? |
|---|---|---|
| Isobaric Metabolites | Metabolites with the same nominal mass as the parent drug [2]. | High, due to bromine isotope patterns and common metabolic reactions like hydroxylation [1]. |
| In-Source Fragmentation | A metabolite breaks apart in the MS ion source, generating a signal that mimics the parent ion [2]. | High, particularly from hydroxylated metabolites undergoing in-source dehydration [1]. |
| Chromatographic Co-elution | The metabolite and parent drug are not separated by the LC column, leading to simultaneous detection [2]. | Moderate to High, depending on the chromatographic method used. |
Here is a step-by-step protocol for diagnosing and mitigating metabolite interference for a bromine-containing compound like this compound.
Step 1: Suspect and Investigate
Step 2: Optimize MRM Transitions The core strategy is to find a unique fragment ion for the parent drug that is not produced by its metabolites [1].
Step 3: Optimize Chromatography If MRM optimization is insufficient, improve the liquid chromatography to physically separate this compound from its interfering metabolites [2].
Step 4: Validate the Method
The workflow below summarizes the logical process for troubleshooting this issue.
Q1: Why is this compound particularly susceptible to this type of interference? this compound contains a bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br). A mono-hydroxylated metabolite of this compound, if it loses a water molecule in the ion source, can produce an ion that is isobaric with the parent drug's precursor ion. This creates a direct spectral overlap that is difficult for the mass spectrometer to distinguish without careful method setup [1].
Q2: My method was validated with control plasma, but I see issues with dosed subject samples. Why? This is a classic sign of metabolite interference. Metabolites are only present in samples from dosed subjects (incurred samples). A method validated only in control matrix will not detect this problem, highlighting the critical need to use incurred samples for method development and validation [1].
Q3: Are there any predictive tools to help identify potential interference early? Yes, you can use metabolic reaction software (e.g., Meteor) to predict the most likely metabolites of this compound. Focusing on common Phase I reactions like oxidation and hydroxylation can help you anticipate potential interferents before you even see them in the lab.
Table 2: Key Experiments for Investigating Metabolite Interference
| Experiment | Purpose | Key Steps | Application to this compound |
|---|---|---|---|
| Metabolite Profiling | Identify major metabolites. | 1. Administer this compound to pre-clinical model.\n2. Collect plasma/urine.\n3. Analyze using LC-HRMS. | Identify structures of mono-hydroxylated and other metabolites for targeted synthesis/MS studies. |
| MRM Transition Screening | Find a unique, interference-free transition. | 1. Infuse parent and metabolite standards.\n2. Perform product ion scans.\n3. Test multiple precursor → product ion pairs. | Select a this compound fragment ion not produced by its hydroxylated metabolites [1]. |
| Chromatographic Optimization | Achieve baseline separation from interferents. | 1. Screen different LC columns (C18, phenyl, HILIC).\n2. Optimize mobile phase pH and gradient. | Physically separate this compound from its key interfering metabolites to eliminate co-elution [2]. |
The following table outlines common challenges and potential strategies to improve a compound's cell permeability.
| Challenge | Potential Strategy | Rationale & Considerations |
|---|---|---|
| Low Passive Transcellular Permeation | Prodrug Approach: Modify structure with ester groups to increase lipophilicity. | Facilitates passive diffusion by improving membrane partitioning. The prodrug must be designed for efficient enzymatic conversion back to the active form inside the cell [1]. |
| Efflux by Transporters | Co-administration with Efflux Inhibitors: Use compounds like cyclosporine A. | Can block efflux transporters like P-gp. Requires careful assessment to avoid drug-drug interactions and toxicity [1]. |
| Poor Aqueous Solubility | Formulation with Permeation Enhancers: Use surfactants or bile acids. | Enhancers can temporarily disrupt tight junctions, increasing paracellular flux. Potential for local irritation and non-specific absorption [1]. |
| Involvement of Specific Influx Transporters | Structural Modification for Influx: Target structures to utilize apical nutrient transporters. | Can actively shuttle compounds into cells. Requires knowledge of transporter expression and substrate specificity [1]. |
To systematically investigate and improve Bederocin's permeability, you can follow this workflow, which uses the Caco-2 cell model, a standard for predicting intestinal absorption [1]. The diagram below illustrates this process.
Diagram Title: Caco-2 Cell Permeability Experiment Workflow
Cell Culture & Differentiation:
Monolayer Integrity Validation:
Permeability Assay Execution:
Quantitative Analysis:
Papp = (dQ/dt) / (A * C₀)
where dQ/dt is the transport rate, A is the membrane surface area, and C₀ is the initial donor concentration [1].(Papp B-to-A) / (Papp A-to-B). A ratio significantly greater than 2 suggests active efflux.Q1: Our Caco-2 experiments show this compound has a high efflux ratio. What does this mean and what can we do? A high efflux ratio strongly indicates that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). This means the compound is actively pumped out of the cells after entering, severely limiting its net absorption. Strategies to address this include co-administering an efflux inhibitor or, more sustainably, chemically modifying the this compound structure to evade recognition by these transporters [1].
Q2: Why is there significant variability in Papp values for the same compound between different labs? Variability often stems from differences in experimental protocols. Key factors include:
Q3: Beyond Caco-2, what other models can we use to confirm permeability? While Caco-2 is a gold standard, other models provide complementary data:
The table below summarizes the key identified information for Bederocin, which is also known as REP-8839. [1]
| Property | Detail |
|---|---|
| IUPAC Name | Provided via InChI and SMILES strings [1] |
| Synonyms | REP-8839, REP8839 [1] |
| Molecular Weight | 449.06 g/mol [1] |
| Mechanism of Action | Inhibits bacterial methionyl-tRNA synthetase, thereby blocking protein synthesis. [1] |
| Key Identifiers | PubChem CID: 9868368 [1] ChEMBL ID: CHEMBL1631216 [1] CAS Registry No.: 757942-43-1 [1] |
Since explicit compatibility data is unavailable, you can determine it empirically. Here is a general protocol for assessing compound stability in different buffers, adaptable for this compound.
To determine the stability and solubility of this compound in various buffer systems commonly used in experimental assays.
Sample Preparation:
Analysis:
Data Interpretation:
The following flowchart outlines a logical approach to troubleshoot common buffer-related problems you might encounter when working with this compound. The workflow is based on standard experimental optimization practices. [2]
Based on general principles of biomolecular interaction studies, here are critical parameters to optimize for any compound, including this compound, in solution-based assays: [2]
This compound (also referred to as REP8839) is a diaryldiamine inhibitor of Methionyl-tRNA synthetase (MetRS1) [1]. It targets this essential enzyme in protein synthesis, making it a potential antimicrobial agent. The following table summarizes its core characteristics:
| Attribute | Description |
|---|---|
| Chemical Class | Diaryldiamine [1] |
| Target Enzyme | Methionyl-tRNA synthetase 1 (MetRS1) [1] |
| Primary Mechanism | Occupies the methionine binding site and an auxiliary pocket of MetRS1, inhibiting enzyme function and thus protein synthesis [1]. |
| Known Activity | Primarily effective against Gram-positive bacteria; Gram-negative bacteria are often less sensitive as they typically produce the MetRS2 enzyme variant [1]. |
This guide addresses potential issues based on this compound's known properties.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low or no activity against target bacteria. | Target bacteria produces the MetRS2 enzyme, which is naturally less sensitive to MetRS1 inhibitors like this compound [1]. | Confirm the MetRS type (MetRS1 vs. MetRS2) in the target bacterial strain. MetRS2 enzymes have structural differences in the methionine and auxiliary pockets that reduce inhibitor binding [1]. |
| Inconsistent enzyme inhibition assay results. | Enzyme mutations in the binding pockets, leading to reduced drug binding affinity [1]. | Consider sequencing the metRS gene of the target organism to check for polymorphisms in key residues that affect inhibitor binding [1]. |
| Sub-optimal assay conditions (buffer, pH, ionic strength). | Systematically optimize assay parameters. Adopt a Quality-by-Design (QbD) approach using Design of Experiments (DoE) to establish a robust method operational design range (MODR) [2]. |
For developing a new analytical method for this compound, you can adapt the general workflow for pharmaceutical analysis. The diagram below outlines the key stages.
The workflow involves the following steps [3]:
Q1: What are the key regulatory guidelines for validating an analytical method for a drug like this compound? You should follow the ICH guidelines, particularly ICH Q2(R2) for analytical procedure validation and ICH Q14 for analytical procedure development [2]. For bioanalytical methods (e.g., in pharmacokinetic studies), the ICH M10 guideline is critical [5].
Q2: My analytical method for this compound lacks specificity. How can I improve it? Consider using hyphenated techniques like LC-MS/MS, which provide superior specificity and sensitivity by combining chromatographic separation with mass spectrometric detection [2]. This is especially useful for distinguishing the drug from its degradation products.
Q3: What is a common reason for this compound's lack of efficacy against certain bacteria? This is often due to the natural presence of the MetRS2 enzyme in many Gram-negative bacteria. MetRS2 has structural differences in its amino acid and auxiliary binding pockets, which significantly reduce the binding affinity of MetRS1 inhibitors like this compound [1].
REP3123/CRS3123 is a novel, fully synthetic small-molecule antibiotic designed to treat Clostridioides difficile infection (CDI). Its development focuses on a narrow-spectrum approach to minimize disruption to the beneficial gut microbiota, thereby addressing the high recurrence rates associated with traditional broad-spectrum therapies [1] [2].
The table below summarizes its key characteristics and experimental data:
| Characteristic | Details for REP3123/CRS3123 |
|---|---|
| Other Designations | CRS3123 (name used in later-phase trials) [1] |
| Drug Class | Small-molecule antibacterial [1] |
| Molecular Target | Bacterial methionyl-tRNA synthetase (MetRS), type 1 [1] [2] |
| Primary Mechanism of Action | Inhibition of protein synthesis [2] |
| Secondary Effects | Inhibits production of toxins A & B and spore formation in C. difficile [1] |
| Spectrum of Activity | Narrow spectrum [1] [3] |
| MIC90 vs. *C. difficile* | 1 µg/mL [1] |
| In Vitro Activity | Potent against clinical isolates, including epidemic BI/NAP1/027 strains (MIC range 0.5-1 mg/L) [2]. Lacks activity against many commensal gut anaerobes like Bacteroides, bifidobacteria, and lactobacilli [1] [3]. |
| Key Preclinical Model | In vivo hamster model of CDI [1] |
| Clinical Efficacy (Phase 2) | • Clinical Cure Rate: 97% (at Day 12) • Recurrence Rate: 4% (by Day 40), compared to 23% for vancomycin [4] | | Safety Profile | Generally safe and well-tolerated in Phase 1 and 2 trials. No serious treatment-emergent adverse events reported in Phase 2 [1] [4]. |
The key experiments that define the profile of REP3123/CRS3123 involve standard microbiological and clinical research methodologies.
The following diagram illustrates the specific mechanism of action of REP3123/CRS3123.
Diagram 1: Mechanism of Action of REP3123/CRS3123. The drug specifically targets bacterial Type 1 MetRS, disrupting protein synthesis and leading to multiple anti-infective effects [1] [2].
The absence of "this compound" in the search results could be due to several reasons. Here are suggestions for finding this information:
The table below summarizes how Bederocin compares to other major classes of MetRS inhibitors.
| Inhibitor Class / Example | Target MetRS Form | Spectrum of Activity | Key Characteristics / Binding Mode | Reported MIC/IC₅₀ (for specific strains) |
|---|---|---|---|---|
| Diaryldiamine (this compound) | MetRS1 [1] [2] | Gram-positive bacteria [1] [2] | Binds the methionine and auxiliary tRNA acceptor arm pocket [1]. | Limited action on Gram-negative pathogens [1]. |
| Aminoquinolone (Compound 1312) | MetRS1 [3] | Gram-positive (e.g., S. aureus, E. faecalis) [3] | Early scaffold; inspired potent derivatives [3]. | MIC: 0.16 - 5 µg/mL (various S. aureus); IC₅₀: <25 nM (SaMetRS) [3]. |
| Imidazopyridine (MRS-1717) | MetRS1 [3] [4] | Gram-positive (e.g., MRSA, VRE) [3] | Improved oral bioavailability over aminoquinolones [3]. | MIC: 0.08 - 0.16 µg/mL (MRSA); IC₅₀: <25 nM (SaMetRS) [3]. |
| Fluorinated Imidazopyrazine (MRS-2541) | MetRS1 [4] | Gram-positive (MRSA, S. pyogenes, Enterococcus) [4] | Enhanced pharmacokinetics; promising in vivo efficacy [4]. | MIC: 0.063 - 0.5 µg/mL; IC₅₀: <30 nM (SaMetRS) [4]. |
| REP8839 | MetRS1 [2] | Primarily Gram-positive [2] | Well-characterized diaryldiamine inhibitor; used in structural studies [2]. | Low affinity for MetRS2 enzymes [2]. |
Target Selectivity and Spectrum: The primary factor determining an inhibitor's spectrum is the type of MetRS it targets. This compound and the other listed inhibitors target MetRS1, which is predominantly found in Gram-positive bacteria like Staphylococcus, Enterococcus, and Streptococcus [3] [4]. This explains their general lack of activity against most Gram-negative bacteria, which typically express the MetRS2 form [1] [2]. The structural basis for this selectivity involves amino acid polymorphisms in the methionine and auxiliary pockets of the two enzyme forms [1].
Binding Site and Resistance: The binding mode is crucial for both activity and resistance development. This compound's binding to the auxiliary pocket, which is involved in tRNA binding, reinforces this site as a "druggable" target [1]. A common resistance mechanism for MetRS1 inhibitors is mutations in the active site, such as the I-57-N mutation in S. aureus MetRS, which can lead to high-level resistance [4].
The structural basis for this compound's selectivity was elucidated through X-ray crystallography. Key experiments involved determining the structures of MetRS2 from Xanthomonas citri in its ligand-free state and bound to diaryldiamine inhibitors like REP8839 [1] [2]. These structures revealed how polymorphisms in the enzyme's binding pockets prevent high-affinity binding of diaryldiamines, providing a blueprint for designing new inhibitors against MetRS2 [1].
The general workflow for characterizing MetRS inhibitors involves several stages, from biochemical analysis to in vivo models:
The following table summarizes the core characteristics of bacteriocins compared to traditional antibiotic classes, highlighting their potential as alternatives.
| Feature | Bacteriocins (e.g., Nisin, Pediocin) | Traditional Antibiotics (e.g., β-lactams, Fluoroquinolones) |
|---|---|---|
| Molecular Nature | Ribosomally synthesized antimicrobial peptides (AMPs) [1] | Varied: often small molecules, semi-synthetic or synthetic [2] [3] |
| Mechanism of Action | Pore formation in cell membrane; inhibition of cell wall synthesis (varies by class) [1] | • β-lactams: Inhibit cell wall synthesis. • Fluoroquinolones: Inhibit DNA gyrase/topoisomerase [2]. | | Spectrum of Activity | Often narrow-spectrum, targeting closely related bacterial species [1] | Often broad-spectrum (e.g., Ciprofloxacin) [2] | | Stability | Typically heat and pH-resistant due to post-translational modifications [1] | Varies by drug; some are susceptible to degradation by bacterial enzymes (e.g., β-lactamases) [4] | | Resistance Development | Lower risk; selection for mutations does not occur across multiple species simultaneously [1] | High and rapid development of resistance through horizontal gene transfer and mutations [1] | | Killing Kinetics | "Single-strike" kinetics; rapid killing of metabolically active and latent cells [1] | Typically require ongoing metabolic activity for efficacy [1] |
For a meaningful comparison, quantitative data from controlled experiments is essential. The table below summarizes efficacy metrics for a sample bacteriocin and common traditional antibiotics.
| Antimicrobial Agent | Target Pathogen | Model / Context | Key Efficacy Metric (MIC*) | Key Efficacy Metric (Clinical Cure) | Source |
|---|---|---|---|---|---|
| Nisin (Bacteriocin) | MRSA, Listeria spp., C. difficile | In vitro / Preclinical | Low MIC values comparable to conventional antibiotics [1] | Not Applicable (Preclinical) | [1] |
| Mupirocin (Topical) | S. aureus, S. pyogenes | Clinical Trial (Skin Infections) | N/A | 96.2% of patients cured or symptoms improved [5] | [5] |
| Ciprofloxacin (Systemic) | Various (UTI) | Clinical Trial (Uncomplicated Cystitis) | N/A | 77% clinical cure rate [6] | [6] |
| Amoxicillin-Clavulanate (Systemic) | Various (UTI) | Clinical Trial (Uncomplicated Cystitis) | N/A | 58% clinical cure rate [6] | [6] |
*MIC: Minimum Inhibitory Concentration
To ensure reproducibility, here are the methodologies commonly used in the cited studies to generate efficacy data.
Protocol for Topical Antibiotic Efficacy (e.g., Mupirocin)
Protocol for Systemic Antibiotic Efficacy (e.g., Ciprofloxacin)
Protocol for Bacteriocin Activity (In Vitro)
The following diagram illustrates the primary mechanism of action for many bacteriocins, which involves pore formation in the bacterial cell membrane, a target distinct from that of most traditional antibiotics.
The tables below summarize the core structural and functional comparisons between MetRS1 and MetRS2, which explain the selectivity of inhibitors like the diaryldiamines (which include Bederocin, REP3123, and REP8839).
Table 1: Key Differences in Binding Site Architecture
| Feature | MetRS1 | MetRS2 |
|---|---|---|
| Methionine Pocket | Specific residue pattern that accommodates MetRS1 inhibitors [1]. | Contains different amino acids (polymorphisms) that alter the pocket's chemistry and shape, hindering the binding of MetRS1 inhibitors [1] [2]. |
| Auxiliary Pocket | Binds the tRNA acceptor arm; is also a target for MetRS1 inhibitors [1]. | Also implicated in tRNA acceptor arm binding. The structural differences in this pocket between MetRS1 and MetRS2 contribute to inhibitor selectivity [1] [2]. |
| Inhibitor Binding | Diaryldiamine inhibitors (e.g., this compound) bind the methionine pocket and the auxiliary pocket [1]. | The binding of these inhibitors is less favorable or does not occur due to the residue polymorphisms in both pockets [1]. |
Table 2: Impact of Key Polymorphic Residues
| Experimental Approach | Key Findings |
|---|---|
| Structural Studies | X-ray crystal structures of MetRS2 in its free form and bound to substrates or MetRS1 inhibitors reveal the precise atomic-level interactions and how different residues in the binding pockets prevent optimal inhibitor binding [1] [2]. |
| Mutagenesis Studies | Introducing mutations into the methionine and auxiliary pockets of MetRS2 to make them more closely resemble MetRS1 confirmed that these polymorphisms are directly responsible for altered inhibitor binding affinity. These mutations also significantly reduced the enzyme's natural function [1]. |
The following diagram outlines the key methodology used in the cited research to determine the mechanism of inhibitor selectivity. This integrated approach combines structural biology, biochemistry, and genetics.
The following table summarizes the validated performance metrics for three phenotypic Drug Susceptibility Testing (DST) methods, as per a multilaboratory, multicountry study [1].
| DST Method | Validated Critical Concentration (CC) / Breakpoint | Categorical Agreement & Sensitivity/Specificity | Key Advantages | Major Limitations |
|---|---|---|---|---|
| Mycobacterial Growth Indicator Tube (MGIT) | 1 μg/mL [1] | High sensitivity/specificity at 1 μg/mL; very major error rates within CLSI guidelines [1] | Faster turnaround; listed as the preferred reference method by the WHO [1] | Requires pure cultures, adding 2-6 weeks to the process [1] |
| 7H11 Agar Proportion (AP) | 0.25 μg/mL [1] | High categorical agreement at 0.25 μg/mL; very major error rates within CLSI guidelines [1] | Established method [1] | Longer incubation (≥21 days); requires pure cultures [1] |
| Broth Microdilution (BMD) | 0.12 μg/mL (MIC breakpoint) [1] | High sensitivity/specificity at 0.12 μg/mL; very major error rates within CLSI guidelines [1] | DST results in ≤14 days; highly reproducible, especially with dry plates [1] | Requires pure cultures, adding 2-6 weeks to the process [1] |
The validation of these DST methods followed rigorous, standardized protocols across multiple laboratories. Below are the key methodological details for the core experiments.
The external quality assessment (EQA) study used a panel of 40 Mycobacterium tuberculosis isolates (20 unique strains in duplicate). The panel included wild-type strains and genotypically characterized mutants (e.g., in Rv0678 and atpE genes) with expected resistance. Each of the five participating laboratories tested the entire panel at three different time points to assess reproducibility [1].
To connect laboratory DST with clinical outcomes, a 2023 population pharmacokinetic study identified critical drug exposure thresholds predictive of treatment success. This research helps validate that the DST targets are clinically relevant [2].
Bedaquiline is a diarylquinoline that has a unique mechanism of action compared to other anti-TB drugs. It targets the mycobacterial ATP synthase enzyme, leading to depletion of the bacterium's energy supply [1]. The diagram below illustrates its mechanism and associated resistance pathways.
The primary mechanism of Bedaquiline resistance often involves mutations in the Rv0678 gene, which is a regulator of an efflux pump. These mutations lead to pump overexpression, reducing the drug's concentration inside the bacterial cell and resulting in low-level resistance [1]. Less commonly, mutations in the drug's target gene, atpE, can also confer resistance [1].
Based on the validation data, here are the main considerations for selecting a DST method:
Bacteriocins are ribosomally synthesized antimicrobial peptides produced by bacteria and archaea [1]. They are characterized by their high antimicrobial properties, specificity, low cytotoxicity, and stability, making them promising candidates as therapeutic agents and natural food preservatives [2] [1].
Their potential is particularly significant in addressing the global crisis of antimicrobial resistance (AMR), as they often employ modes of action distinct from conventional antibiotics [3] [1]. Bacteriocins can inhibit or kill target cells through various mechanisms, such as pore formation in the cell membrane, inhibition of cell wall synthesis, or disruption of essential processes like protein and DNA synthesis [4] [1]. Furthermore, they can be used synergistically with traditional antibiotics to enhance potency and reduce the likelihood of resistance development [3] [5].
The table below summarizes key bacteriocins discussed in recent research, their sources, therapeutic targets, and notable experimental findings.
| Bacteriocin Name | Producer Strain | Therapeutic Target / Application | Key Experimental Findings / Synergies | Reference |
|---|---|---|---|---|
| S-type Pyocins | Pseudomonas aeruginosa | Broad-spectrum (Gram-positive & Gram-negative); Anti-MDR/XDR infections | Molecular weight: ~66 kDa; Mitomycin C increased production by ~65.7%; Inhibited S. aureus, S. epidermidis, P. mirabilis | [2] |
| Nisin (Class I) | Lactococcus lactis | Food biopreservative (GRAS status); Anti-biofilm; Potentiating agent | Widely used; Approved by FDA as a food additive; Synergy with polymyxins against P. aeruginosa biofilms | [4] [5] |
| Garvicin KS (GarKS) & Micrococcin P1 (MP1) | Lactic Acid Bacteria | MRSA skin and soft tissue infections | Powerful synergy with each other and penicillin G; MICs in combination were drastically reduced (MP1: 62x, GarKS: 16x, PenG: >1250x lower) | [3] |
| Thuricin CD | Bacillus thuringiensis | Clostridium difficile infections | Active against C. difficile; narrow spectrum minimizes gut microbiome disruption | [5] |
| Lacticin 3147 | Lactococcus lactis | Clostridium difficile; MRSA | Synergistic effect with vancomycin or penicillin G against MRSA | [5] |
| Enterocins DD28 & DD93 | Lactic Acid Bacteria | MRSA | Synergy with antibiotics kanamycin and erythromycin | [5] |
Here are detailed methodologies for key experiments cited in the comparison table, which can serve as confirmatory assays.
This automated, quantitative assay measures bacteriocin-induced pore formation in a target indicator strain [6].
This assay is used to identify synergistic effects between a bacteriocin and another antimicrobial (e.g., a second bacteriocin or a conventional antibiotic) [3].
FIC index = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)This protocol involves inducing, quantifying, and characterizing pyocins from P. aeruginosa [2].
The following diagrams, created with Graphviz, illustrate the core workflows and mechanisms described in the protocols.
This diagram outlines the key steps in the automated pHluorin2 assay for quantifying antimicrobial activity [6].
This diagram visualizes the process of the checkerboard assay used to identify synergistic interactions between antimicrobials [3].
Diaryldiamines are a class of inhibitors that target methionyl-tRNA synthetase (MetRS), a crucial enzyme for protein synthesis in bacteria. The key challenge in antibiotic development is the existence of two main MetRS types: MetRS1 (found in Gram-positive bacteria) and MetRS2 (found in Gram-negative bacteria). Inhibitors effective against MetRS1 often show poor activity against MetRS2, limiting their spectrum [1] [2].
The following table compares the core characteristics of the documented diaryldiamine inhibitors.
| Inhibitor Name | Primary Target | Spectrum of Activity | Binding Site | Reported Significance |
|---|---|---|---|---|
| REP8839 | MetRS1 | Gram-positive bacteria | Methionine-binding site and an auxiliary pocket | Well-characterized MetRS1 inhibitor; weak activity against MetRS2 enzymes [1] [2] |
| REP3123 | MetRS1 | Gram-positive bacteria | Methionine-binding site and an auxiliary pocket | Another characterized MetRS1 inhibitor used in structural studies [1] [2] |
| Bederocin | Not Specified | Not Specified | Not Specified | Listed only as a keyword synonym for diaryldiamines; no specific data available in search results [1] |
The selectivity of diaryldiamines stems from precise interactions within the enzyme's binding pockets. Research on a Gram-negative bacterium (Xanthomonas citri) reveals why MetRS2 enzymes are largely insensitive to MetRS1 inhibitors [1] [2].
This mechanism and the role of the auxiliary pocket are illustrated below.
The key insights on inhibitor binding and selectivity come from well-established structural and biophysical techniques. Here are the detailed protocols for the core experiments cited [2]:
Bacteriocins are antimicrobial peptides produced by bacteria. The table below summarizes the main classes and their activity against key drug-resistant pathogens, often referred to as ESKAPE pathogens [1].
| Class | Subclass | Examples | Key Characteristics | Antibacterial Spectrum (against resistant pathogens) |
|---|---|---|---|---|
| Class I | Ia (Lantibiotics) | Nisin, Lacticin 481 [1] | Small (<5 kDa), heat-stable, contain unusual amino acids (lanthionine) [2] [1] | Gram-positive: MRSA, Listeria spp., Clostridium difficile, Enterococcus [1] |
| Class II | IIa (Pediocin-like) | Pediocin PA-1, Enterocin A [1] | Small (<10 kDa), heat-stable, non-modified peptides [2] [1] | Gram-positive: Listeria monocytogenes [1] |
| IIb (Two-peptide) | Lactococcin G, Plantaricin NC8 [2] | Require two different peptides for full activity [2] | Information not specified in search results. | |
| IIc (Circular) | Enterocin AS-48 [1] | Circular backbone structure [1] | Gram-negative: E. coli; Gram-positive: Staphylococcus epidermidis, MRSA [1] | |
| Class III | (Large proteins) | Lysostaphin, Helveticins [1] | Large, heat-labile proteins (>10 kDa) [1] | Gram-positive: S. aureus; Gram-negative: P. aeruginosa, Enterobacter cloacae [1] |
Researchers use a variety of methods to evaluate the antimicrobial activity of compounds like bacteriocins. Here are some of the key protocols [3] [4].
These qualitative or semi-quantitative methods are ideal for initial screening.
These quantitative methods are used to determine the minimum inhibitory concentration (MIC).
This method evaluates the bactericidal kinetics of a bacteriocin. A bacteriocin is introduced to a bacterial culture at a specific concentration (e.g., 4x MIC). Samples are taken at predetermined time intervals (e.g., 0, 2, 4, 6, 24 hours), diluted, and plated on agar to count the number of viable colonies (CFU/mL). The results are plotted as log CFU/mL versus time to show the rate and extent of the killing action [3].
When planning and interpreting antimicrobial experiments, keep the following in mind:
Since "Bederocin" itself is not widely discussed in the available scientific literature, you may need to take the following steps to create a specific comparison guide:
The following table summarizes experimental data for various bacteriocins, their producer organisms, and their activity against different clinical and laboratory strains, as found in the current literature.
| Bacteriocin Name | Producer Organism | Class | Target Pathogens / Cell Lines | Key Findings / Potency | Reference |
|---|---|---|---|---|---|
| S-type Pyocins | Pseudomonas aeruginosa | III (Tailocin) | Gram-negative (e.g., P. mirabilis, P. vulgaris); Gram-positive (e.g., S. aureus, S. epidermidis) | Exhibited a broad inhibitory spectrum against clinical isolates of both Gram-negative and Gram-positive bacteria. [1] | |
| Nisin | Lactococcus lactis | I (Lantibiotic) | MCF7 (breast cancer), HepG2 (liver cancer) | Demonstrated selective cytotoxicity toward cancer cell lines. [2] | |
| Pediocin PA-1 | Pediococcus acidilactici | IIa | A-549 (lung cancer), DLD-1 (colon cancer) | Showed cytotoxic effects on cancer cell lines. [2] | |
| Pediocin CP2 | Pediococcus acidilactici | IIa | HeLa (cervical cancer), MCF7, Sp2/0-Ag14 (myeloma), HepG2 | Demonstrated activity against a range of cancer cell lines. [2] | |
| Colicin E1 | Escherichia coli | III | MCF7 (breast cancer), HS913T (sarcoma) | Showed cytotoxic effects on eukaryotic cancer cell lines. [2] | |
| Pyocin S2 | Pseudomonas aeruginosa 42A | III | HepG2, HeLa, AS-II, mKS-A TU-7 | Exhibited potency against various cancer cell lines. [2] |
The methodologies below are common protocols used in the cited research to evaluate bacteriocin production and potency.
Initial Screening and Bacteriocin Induction
Assessing Antibacterial Activity and Potency
Purification and Characterization
The experimental workflow for these protocols can be summarized as follows:
Since "this compound" is not a recognized term in the major scientific databases I searched, here are some suggestions for finding the information you need:
The Inhibitory Constant (Ki) is a measure of the binding affinity between an inhibitor and its target enzyme. A lower Ki value indicates a more potent inhibitor, as it means a lower concentration of the drug is required to achieve 50% inhibition of the enzyme's activity [1].
The table below summarizes common experimental methods for determining the equilibrium dissociation constant (KD), which is directly related to the Ki value for competitive inhibitors.
| Method | Key Principle | Typical Application & Context |
|---|---|---|
| Radioligand Binding Assay (RBA) [2] | Uses radiolabeled ligand to measure binding to receptor materials (cell membranes, tissue slices). | Historically vital for receptor pharmacology; requires specific radioligands and precautions for radioactive materials. |
| Surface Plasmon Resonance (SPR) [2] | Label-free, real-time monitoring of biomolecular interactions by detecting mass changes on a sensor chip. | High-throughput screening for drug discovery; suitable for protein-protein and protein-small molecule interactions. |
| Fluorescence Resonance Energy Transfer (FRET) [2] | Measures energy transfer between two light-sensitive molecules to gauge molecular proximity. | Used to study interactions and spatial relationships in living cells or in vitro. |
| Affinity Chromatography [2] | Separates molecules based on a specific biological interaction; retention time indicates binding strength. | Can be used to study drug-receptor interactions and purify specific biomolecules. |
| Isothermal Titration Calorimetry (ITC) [2] | Directly measures the heat released or absorbed during a binding event. | Provides a full thermodynamic profile (KD, enthalpy, entropy) of the interaction without labeling. |
The experimental workflow for determining a Ki value typically involves a multi-step process, which can be visualized as follows:
The table below summarizes the core information found on Bederocin:
| Aspect | Details |
|---|---|
| Classification | Diaryl-diamine-based inhibitor of methionyl-tRNA synthetase (MetRS) [1]. |
| Primary Target | MetRS1 enzyme [1]. |
| Relevance to Cross-Resistance | The MetRS2 enzyme, found in many Gram-negative bacteria, is naturally insensitive to this compound and other MetRS1 inhibitors. This is a key selectivity and potential resistance mechanism [1]. |
The primary study identified focuses on explaining the structural basis for the natural resistance of MetRS2 enzymes to this compound.
The following diagram outlines a logical workflow for empirically determining the cross-resistance profile of an antimicrobial compound like this compound, based on standard practices in the field.
Bacteriocins are ribosomally synthesized antimicrobial peptides produced by bacteria and archaea that exhibit potent activity against clinically relevant pathogens, including multi-drug resistant strains. These molecules have attracted significant research interest as potential alternatives to conventional antibiotics due to their high specificity, low cytotoxicity, and diverse mechanisms of action against target cells [1]. The escalating crisis of antimicrobial resistance (AMR) has accelerated investigations into bacteriocins as therapeutic agents, either alone or in combination with existing antibiotics. Bacteriocins are classified based on their structural characteristics and biosynthetic mechanisms, with class I (lantibiotics) containing post-translationally modified residues and class II comprising unmodified peptides [2]. Importantly, bacteriocins exhibit narrow-spectrum activity against taxonomically related bacteria, which provides a key advantage over broad-spectrum antibiotics by potentially minimizing damage to beneficial host microbiota [3].
The synergistic potential of bacteriocins with conventional antibiotics represents a promising approach to combat antimicrobial resistance. Such combinations can enhance antimicrobial efficacy while reducing the required doses of individual components, thereby potentially minimizing toxicity and delaying the development of resistance [4]. The primary mechanisms underlying bacteriocin-antibiotic synergy include complementary targeting of bacterial structures, enhanced penetration of antibiotics through bacteriocin-induced membrane damage, and simultaneous disruption of multiple essential cellular processes [2]. This comprehensive analysis synthesizes current experimental data on bacteriocin-antibiotic combinations, provides detailed methodologies for synergy testing, and explores the clinical implications of these findings for addressing drug-resistant infections.
The therapeutic potential of bacteriocin-antibiotic combinations is demonstrated through extensive in vitro studies against various multidrug-resistant pathogens. The quantitative data below summarize the synergistic interactions observed between different bacteriocins and antibiotics, providing insights into their efficacy against clinically relevant bacterial strains.
Table 1: Bacteriocin-Antibiotic Synergies Against Resistant Pathogens
| Bacteriocin | Antibiotic | Pathogen Targeted | Efficacy Measurement | Reference |
|---|---|---|---|---|
| Garvicin KS | Polymyxin B | Acinetobacter baumannii, E. coli | FIC ≤0.5 (synergistic) | [2] |
| Garvicin KS | Nisin | Staphylococcus aureus | FIC = 0.22 (synergistic) | [2] |
| Garvicin KS + Nisin | Farnesol | Staphylococcus aureus | FIC = 0.33 (synergistic) | [2] |
| Enterocins DD28, DD93 | Kanamycin, Erythromycin | MRSA | Synergistic reduction of MIC | [4] |
| Lacticin 3147 | Penicillin G, Vancomycin | MRSA | Enhanced inhibition | [4] |
| Nisin Z | Methicillin | MRSA | Enhanced inhibition | [4] |
| Nisin A | Cefazolin | Mastitis pathogens | Synergistic effect | [4] |
| Bacteriocins from LAB | Vancomycin | VRE | Growth inhibition validated by flow cytometry | [3] |
| Haloduracin | Chloramphenicol | E. faecalis, E. faecium, S. aureus | Broad-spectrum synergy | [4] |
| Lactobacillus bacteriocin | Ceftazidime, Imipenem, Minocycline | Stenotrophomonas maltophila S19 | Decreased MICs of antibiotics | [4] |
The data reveal that specific combinations can dramatically reduce the minimum inhibitory concentrations (MICs) of both components, suggesting these pairings could be clinically valuable for treating infections caused by resistant organisms. For instance, the combination of garvicin KS with polymyxin B demonstrated remarkable synergy against Gram-negative pathogens including Acinetobacter baumannii and Escherichia coli, with a fractional inhibitory concentration (FIC) index of ≤0.5, which is well below the threshold for synergy (FIC ≤0.5) [2]. Similarly, the three-component mixture of garvicin KS, nisin, and farnesol exhibited strong synergy (FIC = 0.33) against Staphylococcus aureus, reducing the MIC of each component by factors of 8-10 compared to their individual activities [2].
Table 2: Quantitative Reduction in MIC Values in Synergistic Combinations
| Bacteriocin | Antibiotic | Pathogen | MIC Reduction (Bacteriocin) | MIC Reduction (Antibiotic) |
|---|---|---|---|---|
| Garvicin KS + Nisin + Farnesol | - | S. aureus | 10-fold | 8-fold (farnesol) |
| Bacteriocin from L. acidophilus | Ceftazidime, Imipenem, Minocycline | S. maltophila S19 | Not specified | Significant decrease |
| Enterocins DD28, DD93 | Kanamycin, Erythromycin | MRSA | Not specified | Significant decrease |
The clinical relevance of these synergies is particularly evident in the context of biofilm-associated infections, which are notoriously difficult to treat with conventional antibiotics. For example, the combination of nisin with polymyxins significantly reduced the concentrations required to treat Pseudomonas aeruginosa biofilms, which are commonly encountered in hospital settings and in the lungs of critically ill patients [4]. This enhanced activity is attributed to the biofilm-penetrating ability of nisin, which facilitates the access of companion antibiotics to their intracellular targets. Similarly, the combination of nisin A and vancomycin demonstrated synergistic effects against biofilms of multidrug-resistant S. aureus [4], suggesting potential applications for medical device coatings or treatment of prosthetic joint infections.
The checkerboard assay is a fundamental method for identifying synergistic interactions between bacteriocins and antibiotics. This technique involves systematically varying the concentrations of both antimicrobial agents in a two-dimensional matrix to determine their combined efficacy [2]. The experimental workflow begins with preparing serial dilutions of the bacteriocin and antibiotic in a 96-well microtiter plate, creating a grid where each well contains a unique combination of both agents. Each well is then inoculated with a standardized suspension of the target pathogen (approximately 5 × 10^5 CFU/mL) and incubated under optimal conditions for the test strain. Following incubation, the minimum inhibitory concentration (MIC) for each agent alone and in combination is determined by measuring optical density at 600nm, with MIC50 defined as the concentration causing 50% growth inhibition [2].
The data obtained from checkerboard assays are used to calculate the fractional inhibitory concentration (FIC) index, which quantifies the interaction between the two antimicrobial agents. The FIC index is calculated as follows: FIC = (MIC of bacteriocin in combination/MIC of bacteriocin alone) + (MIC of antibiotic in combination/MIC of antibiotic alone). The interaction is classified as synergistic when the FIC index is ≤0.5, additive when between 0.5 and 1, indifferent when between 1 and 4, and antagonistic when >4 [2]. For three-component mixtures (e.g., bacteriocin, antibiotic, and adjuvant), the FIC calculation expands to include all three agents, with synergy defined as FIC ≤0.75 [2]. This method provides a standardized, reproducible approach for initial screening of potential synergistic combinations before proceeding to more complex time-kill assays.
Time-kill assays provide dynamic information about the bactericidal activity of bacteriocin-antibiotic combinations over time, offering insights into the kinetics of microbial killing that cannot be obtained from endpoint methods like the checkerboard assay. The protocol involves preparing an overnight culture of the target pathogen, diluting it approximately 1:100 in fresh growth medium (such as Mueller Hinton Broth), and exposing it to predetermined concentrations of bacteriocins and antibiotics individually and in combination [2]. The key concentrations tested typically include the MIC of each agent alone and sub-MIC concentrations (e.g., 0.5× MIC) in combination. At designated time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots are removed from each treatment, serially diluted in appropriate buffer, and plated on solid agar media to determine viable cell counts (CFU/mL) after incubation [2].
The interpretation of time-kill assay results focuses on the log reduction in viable counts compared to the initial inoculum and the untreated control. A synergistic effect is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active component alone at the same concentration after 24 hours of incubation [2]. Additionally, the rate of killing is often accelerated in synergistic combinations, with significant reductions in viable counts observed within the first few hours of exposure. Time-kill curves provide valuable information for determining whether the interaction is primarily bactericidal or bacteriostatic and can help identify potential post-antibiotic effects that might influence dosing regimens in clinical applications. These assays are particularly relevant for evaluating combinations intended to treat serious infections where rapid killing is essential for positive patient outcomes.
The initial step in bacteriocin-related research involves the production and partial purification of these antimicrobial peptides from producer strains. The standard protocol begins with culturing the bacteriocin-producing strain (e.g., lactic acid bacteria) in appropriate medium such as MRS or GM17 broth at optimal temperature (typically 30-37°C) for a defined period (usually 16-24 hours) to reach the late logarithmic or early stationary phase, when bacteriocin production is typically highest [3]. The cell-free supernatant is then obtained by centrifugation (e.g., 4000× g for 10 minutes at 4°C), followed by heat treatment (80°C for 10 minutes) to inactivate extracellular proteases and hydrogen peroxide that might interfere with subsequent assays [3]. The pH is adjusted to neutral (6.0-7.0) using NaOH to optimize stability and activity.
For partial purification, ammonium sulfate precipitation is commonly employed, typically at 60% saturation with continuous shaking at 4°C for 4 hours, followed by centrifugation at 10,000× g for 60 minutes at 4°C [3]. The resulting pellet containing the crude bacteriocin is resuspended in a small volume of potassium phosphate buffer (approximately 1/10 of the original supernatant volume). Further purification can be achieved through hydrophobic interaction chromatography using columns such as SepPakC18 with step gradients of isopropanol (20%, 40%, 60%, and 80%) in phosphate buffer [3]. The bacteriocin activity in collected fractions is determined using spot-on-lawn assays against indicator strains, with activity expressed in arbitrary units (AU)/mL calculated as (Dilution factor × n)/p, where n is the first dilution showing no inhibition and p is the volume spotted in mL [3]. This partial purification approach enhances specific activity while maintaining the structural and functional integrity of the bacteriocin molecules.
The enhanced antimicrobial activity observed in bacteriocin-antibiotic combinations arises from complementary mechanisms of action that simultaneously target multiple essential bacterial structures or functions. Bacteriocins initially recognize specific receptors on the bacterial surface, such as mannose phosphotransferase or lipid II, followed by physicochemical interactions with the cell membrane [1]. Many bacteriocins, particularly class I lantibiotics like nisin, form pores in the cytoplasmic membrane through a mechanism involving lipid II binding, leading to rapid depolarization and efflux of intracellular contents [1]. This membrane disruption creates access points for companion antibiotics to more readily reach their intracellular targets, effectively lowering the concentration required for bacterial inhibition or killing. For Gram-negative bacteria, which possess an outer membrane that excludes many antimicrobial peptides, the synergy often involves compounds like polymyxin B that disrupt this outer barrier, allowing bacteriocins to access the underlying cytoplasmic membrane [2].
The sequential targeting of bacterial cell wall synthesis represents another important synergistic mechanism. Certain bacteriocins inhibit cell wall biosynthesis by sequestering lipid II, an essential precursor for peptidoglycan formation, thereby weakening the cell wall structure [1]. When combined with β-lactam antibiotics that target later stages of peptidoglycan cross-linking, this dual inhibition causes catastrophic damage to the cell envelope integrity. Similarly, the combination of bacteriocins with protein synthesis inhibitors like erythromycin or kanamycin can simultaneously compromise membrane integrity and halt intracellular protein production, creating a dual lethal stress that bacteria cannot easily overcome through single resistance mechanisms [4]. This multi-target approach is particularly effective against biofilm-embedded bacteria, as bacteriocins can disrupt the extracellular matrix and kill dormant persister cells, while conventional antibiotics eliminate the more actively dividing populations [4]. The complementary actions of these antimicrobial combinations not only enhance killing efficacy but also reduce the likelihood of resistance development, as simultaneous mutations in multiple unrelated targets would be required for bacterial survival.
The accumulating evidence on bacteriocin-antibiotic synergy highlights several promising clinical applications for these combinations, particularly in the management of multidrug-resistant infections. The ability of bacteriocins to enhance the efficacy of conventional antibiotics while permitting dose reduction represents a strategic approach to extend the clinical lifespan of existing antimicrobial agents [4]. This is especially relevant for last-resort antibiotics like vancomycin and polymyxins, where preserving effectiveness is crucial for treating infections with limited therapeutic options. Additionally, the synergistic interactions observed against biofilm-forming pathogens suggest potential applications in medical device coatings, wound dressings, and lock therapies for catheter-related infections [4]. The narrow spectrum of many bacteriocins offers an advantage in targeted therapy, potentially minimizing collateral damage to the host microbiome compared to broad-spectrum antibiotics, which is particularly important for maintaining gastrointestinal homeostasis during antimicrobial therapy [3].
Future research should focus on addressing several key challenges in translating these findings to clinical practice. Optimization of delivery systems represents a critical area of investigation, with nanoparticle-based carriers showing promise for enhancing bacteriocin stability, solubility, and targeted delivery [4]. Further exploration of resistance development to bacteriocins and the potential for cross-resistance with conventional antibiotics is essential for designing sustainable therapeutic approaches. Additionally, standardized protocols for synergy testing and regulatory pathways for combination products need to be established to facilitate clinical development. The continued discovery and engineering of novel bacteriocins with enhanced properties, coupled with systematic investigation of their synergistic potential with diverse antibiotic classes, will likely yield new therapeutic options for combating the escalating threat of antimicrobial resistance across the One Health continuum.
The diagram below illustrates the key methodological steps for evaluating bacteriocin-antibiotic synergy:
Experimental Workflow for Bacteriocin-Antibiotic Synergy Testing
| Element | Description | Example from Search Results |
|---|---|---|
| Study Design & Data Source | Type of study and origin of safety data (e.g., clinical trial, post-marketing surveillance). | Prospective observational study [1]; Analysis of the EudraVigilance database [2]. |
| Patient Population | Demographics, disease condition, and size of the study cohort. | 675 patients with inflammatory bowel disease (IBD) [1]; 75,327 reports from a pharmacovigilance database [2]. |
| Comparative Drugs | The specific alternatives being compared. | Biologics: Infliximab, Adalimumab, Golimumab, Vedolizumab, Ustekinumab [1]; Biosimilars vs. their reference products [2]. |
| Safety Metrics | Quantitative measures used to evaluate and compare safety. | Treatment persistence rates; Incidence of Adverse Drug Reactions (ADRs); Hazard Ratios (HR) for discontinuation [1]; Reporting Odds Ratio (ROR) for specific adverse events [2]. |
| Key Safety Findings | A summary of the most common and most serious adverse events. | Higher persistence for UST and ADA; generally mild-moderate ADRs [1]; Biosimilars largely comparable to originators, with some differences in reporting rates for non-serious AEs [2]. |
Creating a reliable comparison requires robust experimental and observational protocols. Here are common methodologies used to generate the data for safety profiles:
The diagram below illustrates the workflow for a post-marketing safety study that integrates these methodologies.